7-Oxoganoderic acid Z
Description
BenchChem offers high-quality 7-Oxoganoderic acid Z suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxoganoderic acid Z including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23-24,32H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+ |
InChI Key |
ZNDCXCGTAALLTP-VXLYETTFSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structural and Functional Divergence of Lanostane-type Triterpenoids: 7-Oxoganoderic Acid Z vs. Ganoderic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fruiting bodies of the mushroom Ganoderma lucidum are a rich source of highly oxygenated lanostane-type triterpenoids, known as ganoderic acids. These compounds have garnered significant scientific interest due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] The structural diversity within this class of molecules is vast, with subtle modifications to the core lanostane skeleton giving rise to a spectrum of biological functions. This technical guide provides an in-depth comparative analysis of two such triterpenoids: 7-Oxoganoderic acid Z and the well-characterized Ganoderic acid A. Understanding their structural distinctions is paramount for elucidating their biosynthetic pathways and rationalizing their differential biological activities, thereby informing future drug discovery and development efforts.
Core Structural Analysis: A Tale of Two Triterpenoids
At first glance, 7-Oxoganoderic acid Z and Ganoderic acid A share the characteristic tetracyclic lanostane core. However, a detailed examination reveals key differences in their oxidation state and functional group embellishments, which profoundly influence their chemical properties and biological activities.
| Chemical Property | 7-Oxoganoderic acid Z | Ganoderic acid A |
| Molecular Formula | C30H46O4[2] | C30H44O7 |
| Molecular Weight | 470.7 g/mol [2] | 516.7 g/mol |
| IUPAC Name | (E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid[2] | (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
| Key Functional Groups | 3-hydroxy, 7-oxo , 26-carboxylic acid | 3-oxo , 7-hydroxy , 11-oxo , 15-hydroxy , 26-carboxylic acid |
The most prominent difference lies in the oxidation at the C-7 position of the lanostane skeleton. 7-Oxoganoderic acid Z possesses a ketone (oxo) group at this position, whereas Ganoderic acid A features a hydroxyl group. Furthermore, Ganoderic acid A is more highly oxidized overall, with additional oxo groups at C-3 and C-11, and a hydroxyl group at C-15, functionalities that are absent in 7-Oxoganoderic acid Z.[2]
Biosynthetic Origins of Structural Divergence
The biosynthesis of ganoderic acids originates from the cyclization of squalene to form the lanosterol backbone.[3] Subsequent modifications, primarily oxidations, are catalyzed by a suite of cytochrome P450 monooxygenases (CYPs), leading to the vast structural diversity observed in this family of compounds.[4]
The formation of the 7-oxo group in 7-Oxoganoderic acid Z is a critical branching point in the biosynthetic pathway. While the specific enzyme responsible for this oxidation in Ganoderma lucidum is yet to be definitively identified, it is hypothesized to be a CYP-mediated reaction. Evidence from heterologous expression studies suggests that a hydroxyl group at C-7 can be oxidized to a ketone by endogenous yeast enzymes, indicating a plausible enzymatic mechanism.[5]
Experimental Protocols for Differentiation
The structural differences between 7-Oxoganoderic acid Z and Ganoderic acid A can be unequivocally determined using a combination of chromatographic and spectroscopic techniques.
Protocol 1: Isolation and Purification
-
Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with methanol or ethanol.
-
Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water to separate compounds based on polarity.
-
Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel and reversed-phase C18 columns with gradient elution to yield the pure compounds.[6]
Protocol 2: Spectroscopic Analysis
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will reveal the distinct molecular weights of 7-Oxoganoderic acid Z (C30H46O4, m/z ≈ 470.34) and Ganoderic acid A (C30H44O7, m/z ≈ 516.31).[2] The fragmentation patterns can also provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra will show characteristic shifts for the protons adjacent to the carbonyl and hydroxyl groups, allowing for their localization on the lanostane skeleton.
-
¹³C NMR: The carbon NMR spectra are particularly informative. The C-7 carbon signal in 7-Oxoganoderic acid Z will appear as a ketone resonance (δC ≈ 200 ppm), while in Ganoderic acid A, it will be in the hydroxyl-bearing carbon region (δC ≈ 70-80 ppm). Similarly, the presence or absence of signals for the C-3, C-11, and C-15 carbons will confirm the oxidation pattern of each molecule.
-
Implications of Structural Differences on Biological Activity
The variations in the functional groups of 7-Oxoganoderic acid Z and Ganoderic acid A are expected to translate into different biological activities. The presence and position of hydroxyl and carbonyl groups can significantly affect a molecule's polarity, hydrogen bonding capacity, and its ability to interact with biological targets.
| Biological Activity | 7-Oxoganoderic acid Z | Ganoderic acid A |
| Cytotoxicity (IC50) | Caco-2: 42.11 µMHeLa: 61.23 µMHepG2: >100 µM[7] | SMMC7721 (24h): 158.9 µMSMMC7721 (48h): 139.4 µMHepG2 (24h): 187.6 µMHepG2 (48h): 203.5 µM[7] |
| Anti-inflammatory Activity | Reported to have anti-inflammatory effects[1] | Shown to attenuate LPS-induced neuroinflammation in BV2 microglia by activating the farnesoid X receptor.[8] |
The available data suggests that 7-Oxoganoderic acid Z exhibits potent cytotoxic activity against certain cancer cell lines, with a lower IC50 value against Caco-2 and HeLa cells compared to the reported values for Ganoderic acid A against liver cancer cell lines.[7] This suggests that the 7-oxo functionality may play a role in its anticancer mechanism. However, it is important to note that these are not direct comparative studies, and the experimental conditions may have varied.
Ganoderic acid A has been more extensively studied for its anti-inflammatory properties, with a demonstrated mechanism of action in microglia.[8] While 7-Oxoganoderic acid Z is also reported to have anti-inflammatory effects, detailed mechanistic studies are less common.[1] The higher degree of oxidation in Ganoderic acid A may contribute to its broader range of reported biological activities.
Conclusion
7-Oxoganoderic acid Z and Ganoderic acid A, both derived from the medicinal mushroom Ganoderma lucidum, exemplify the principle of structural diversity leading to functional divergence. The key distinguishing feature is the oxidation at the C-7 position, a ketone in 7-Oxoganoderic acid Z and a hydroxyl group in the more extensively oxidized Ganoderic acid A. These structural nuances, arising from specific biosynthetic pathways likely involving cytochrome P450 enzymes, have a tangible impact on their biological activities, as evidenced by their differing cytotoxic profiles. Further research, including direct comparative biological assays and the identification of the specific enzymes responsible for their biosynthesis, will be crucial for fully understanding their therapeutic potential and for guiding the development of novel lanostane-type triterpenoid-based drugs.
References
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PubMed. (n.d.). [Biosynthesis of ganoderic acid and its derivatives]. [Link]
-
PubMed. (2025). Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis. [Link]
-
MDPI. (2023). Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. [Link]
-
PubChem. (n.d.). 7-Oxo-ganoderic acid Z. [Link]
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Frontiers. (2017). Ganoderic Acid A Metabolites and Their Metabolic Kinetics. [Link]
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Supreme Pharmatech. (n.d.). Ganoderic acid | C30H44O7. [Link]
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National Center for Biotechnology Information. (n.d.). Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor. [Link]
-
PubMed. (2018). Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast. [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of ganoderol A. [Link]
-
PubMed. (2018). Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum. [Link]
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National Center for Biotechnology Information. (2022). Improvement of cytotoxicity and necrosis activity of ganoderic acid a through the development of PMBN-A.Her2-GA as a targeted nano system. [Link]
-
PubChem. (n.d.). Ganoderic Acid A. [Link]
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PubMed. (2021). Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway. [Link]
-
National Center for Biotechnology Information. (2022). Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast. [Link]
-
PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. [Link]
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Frontiers. (2024). Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs. [Link]
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ResearchGate. (n.d.). Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae. [Link]
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PubChem. (n.d.). 18Alpha-Glycyrrhetinic Acid. [Link]
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National Center for Biotechnology Information. (2012). Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms. [Link]
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MDPI. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [Link]
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National Center for Biotechnology Information. (2024). Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs. [Link]
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Journal of Food and Drug Analysis. (n.d.). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. [Link]
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MDPI. (2022). Anticancer Activity of Natural and Synthetic Chalcones. [Link]
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ResearchGate. (2019). Evaluating the effect of Ganoderma lucidum polysaccharides on five cytochrome P450 isozymes with cocktail probe drugs in rats by LC–MS/MS. [Link]
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PubChemLite. (n.d.). (+)-ganoderic acid epsilon (C30H44O7). [Link]
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MDPI. (2024). Rapid Determination of Diverse Ganoderic Acids in Ganoderma Using UPLC–MS/MS. [Link]
-
ResearchGate. (n.d.). Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation. [Link]
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PubChem. (n.d.). Glycyrrhetinic Acid. [Link]
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MDPI. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. [Link]
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Technical Guide: Lanostane-Type Triterpenoids Isolated from Resina Commiphora
Executive Summary
Resina Commiphora (Myrrh), the oleo-gum resin from Commiphora myrrha (Nees) Engl. and related species, is a cornerstone of traditional pharmacopeia, historically valued for its wound-healing and anti-inflammatory properties.[1][2][3] While the genus is chemically renowned for its furanosesquiterpenes and dammarane-type triterpenoids, lanostane-type triterpenoids represent a distinct, high-value chemical subclass with emerging pharmacological significance.
This technical guide provides a rigorous framework for the isolation, structural elucidation, and pharmacological evaluation of these specific tetracyclic triterpenoids. It addresses the technical challenges of separating lanostanes from the complex resinous matrix and details their therapeutic potential as potent anti-inflammatory and cytotoxic agents.
Phytochemical Context & Structural Classification
The triterpenoid profile of Commiphora is chemically diverse. Unlike the pentacyclic triterpenes (oleanane/ursane types) common in other Burseraceae, Commiphora resins are rich in tetracyclic triterpenes.
The Lanostane Skeleton
The lanostane framework (C30H52) is characterized by a tetracyclic cyclopenta[a]phenanthrene ring system with methyl groups at C-4 (gem-dimethyl), C-10, C-13, and C-14, and an eight-carbon side chain at C-17.
Key Isolates from Commiphora myrrha: Recent phytochemical investigations have identified specific lanostene-type derivatives unique to this genus, distinct from the fungal lanostanes found in Ganoderma or Wolfiporia.
-
Myrrhalanostenyl acetate: Lanost-5,9(11),20(21),(Z)-23,25-pentaene-3β-yl acetate.[4]
-
Myrrhalanostenol: Lanost-5,(Z)-22,25(27)-trien-3β-ol-21,24α-olide.[4]
-
Myrrhalanostenoic acid: Lanost-5-en-3α-ol-21,24α-olide-26-oic acid.[4]
These compounds often feature high degrees of unsaturation (conjugated double bonds) and oxidation (lactone rings) in the side chain, contributing to their biological reactivity.
Technical Core: Isolation Methodologies
The isolation of lanostane triterpenoids from Resina Commiphora requires a protocol capable of resolving these lipophilic compounds from the abundant essential oils (sesquiterpenes) and gum polysaccharides.
Pre-treatment and Extraction[5]
-
Material Preparation: Air-dried resin must be mechanically pulverized to a fine powder (<60 mesh) to maximize surface area.
-
Solvent Selection: A biphasic extraction or sequential polarity increase is critical.
-
Initial Defatting (Optional): n-Hexane can remove highly non-polar hydrocarbons, though lanostanes may co-elute.
-
Primary Extraction: Methanol (MeOH) or Ethanol/Ethyl Acetate (1:1) is recommended for comprehensive triterpenoid recovery.
-
Chromatographic Fractionation Workflow
The following protocol synthesizes established methods for Commiphora triterpenoid isolation.
Step-by-Step Protocol:
-
Crude Extraction: Macerate powdered resin (1.0 kg) in MeOH (3 x 3L) at room temperature for 72 hours. Concentrate under reduced pressure (Rotavap) at 40°C to yield a semi-solid oleo-gum residue.
-
Liquid-Liquid Partitioning: Suspend the residue in water and partition successively with:
-
n-Hexane: Removes essential oils and fatty acids.
-
Chloroform (CHCl3) or Ethyl Acetate (EtOAc):Target Fraction. Lanostane triterpenoids predominantly partition here.
-
n-Butanol: Removes saponins and glycosides.
-
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel (60–120 mesh for rough separation; 230–400 mesh for purification).
-
Mobile Phase: Gradient elution using Petroleum Ether (PE) : Ethyl Acetate (EtOAc).
-
Gradient Profile: Start 100:0 PE -> 90:10 -> 80:20 -> ... -> 0:100 EtOAc.
-
Note: Lanostane acetates typically elute in non-polar fractions (95:5 to 90:10 PE:EtOAc), while lactonized/acidic forms elute later (70:30 to 60:40).
-
-
Purification (HPLC/Recrystallization):
-
Fractions containing the target spots (visualized via Liebermann-Burchard reagent on TLC) are pooled.
-
RP-HPLC: C18 column, MeOH:H2O (85:15 to 100:0) is effective for separating closely related isomers (e.g., stereoisomers at C-24).
-
Visualization: Isolation Workflow
Caption: Optimized workflow for the isolation of lipophilic lanostane triterpenoids from Myrrh resin.
Structural Characterization
Identification of Commiphora lanostanes relies on specific spectroscopic signatures.
NMR Spectroscopy Features[6][7]
-
Methyl Signals: Lanostanes typically display 5–7 singlet methyl signals in the high-field region (
0.7 – 1.2 ppm). -
Side Chain: The C-17 side chain is the primary site of structural variation.
-
Olefinic Protons: Look for signals at
5.1–5.5 ppm corresponding to , , or unsaturation. -
Lactone Moiety: In compounds like Myrrhalanostenol, the H-24 proton appears downfield (
4.0–5.0 ppm) if part of a lactone ring.
-
-
C-3 Position: The oxymethine proton at C-3 (
3.2–4.5 ppm) indicates the stereochemistry of the hydroxyl group (3 vs 3 ).
Mass Spectrometry (MS)
-
Ionization: ESI-MS (positive mode) often yields
or . -
Fragmentation: EI-MS is useful for identifying the side-chain cleavage, a diagnostic tool for distinguishing lanostane derivatives from other tetracyclic skeletons.
Pharmacological Potential
Lanostane triterpenoids from Commiphora exhibit "polypharmacology," primarily modulating inflammatory and cytotoxic pathways.
Anti-Inflammatory Mechanism
Similar to lanostanes found in Wolfiporia cocos, Commiphora lanostanes exert anti-inflammatory effects by targeting the NF-
-
Mechanism: Inhibition of I
B phosphorylation, preventing the nuclear translocation of the p65/p50 NF- B complex. -
Outcome: Downregulation of pro-inflammatory cytokines (TNF-
, IL-1 , IL-6) and enzymes (iNOS, COX-2).[5]
Cytotoxicity
Compounds such as Myrrhalanostenyl acetate have demonstrated cytotoxic activity against human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).
-
Mode of Action: Induction of apoptosis via the mitochondrial pathway (caspase-3 activation) and cell cycle arrest.
Quantitative Activity Data
| Compound | Target Cell/Assay | Activity (IC50 / Inhibition) | Reference |
| Myrrhalanostenol | Aromatase Inhibition | 0.2 | [2] |
| Myrrhalanostenyl acetate | MCF-7 (Breast Cancer) | Moderate Cytotoxicity | [1] |
| Crude Triterpenoid Fr. | RAW 264.7 (NO Prod.) | IC50: 9–30 | [3] |
Visualization: Signaling Pathway
Caption: Proposed mechanism of action: Lanostane triterpenoids inhibiting the NF-kappa-B inflammatory cascade.
References
-
New lanostene-type triterpenes from the oleo-gum resin of Commiphora myrrha (Nees) Engl. Source: ResearchGate / International Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
-
Isolation and biological activities of neomyrrhaol and other terpenes from the resin of Commiphora myrrha Source: PubMed (NIH) URL:[Link]
-
Commiphora myrrh: a phytochemical and pharmacological update Source: Naunyn-Schmiedeberg's Archives of Pharmacology (via PubMed) URL:[Link]
-
New Tirucallane-Type Triterpenes Isolated from Commiphora oddurensis from Ethiopia with Anticancer Activity Source: ACS Omega URL:[Link]
-
The Genus Commiphora: An Overview of Its Traditional Uses, Phytochemistry, Pharmacology, and Quality Control Source: MDPI (Molecules) URL:[Link]
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An In-Depth Technical Guide to 7-Oxoganoderic Acid Z: A Lanostane Triterpenoid from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Foreword
The kingdom of fungi, particularly species with a long history in traditional medicine, represents a vast and largely untapped reservoir of novel bioactive compounds. Among these, Ganoderma lucidum, the revered "mushroom of immortality," has been a cornerstone of Eastern medicine for centuries. Modern scientific investigation has begun to unravel the chemical intricacies behind its purported health benefits, revealing a wealth of complex molecules, most notably the lanostane-type triterpenoids known as ganoderic acids. This guide focuses on a specific member of this family, 7-Oxoganoderic acid Z, a compound with the molecular formula C30H46O4, offering a comprehensive overview of its physicochemical properties, isolation, characterization, and burgeoning therapeutic potential. As a Senior Application Scientist, my aim is to provide not just a recitation of facts, but a deeper understanding of the scientific rationale behind the methodologies and the implications of the current findings for future drug discovery and development.
Physicochemical Properties and Structural Elucidation of 7-Oxoganoderic Acid Z
7-Oxoganoderic acid Z is a tetracyclic triterpenoid belonging to the lanostane family, characterized by a C30 skeleton. Its chemical formula is C30H46O4, with a molecular weight of approximately 470.7 g/mol .[1] The structural framework is that of a highly oxygenated lanostane, a class of compounds that are major constituents of G. lucidum and are critical to its biological effects.[2]
Table 1: Physicochemical Properties of 7-Oxoganoderic Acid Z
| Property | Value | Source |
| Molecular Formula | C30H46O4 | PubChem |
| Molecular Weight | 470.7 g/mol | PubChem[1] |
| IUPAC Name | (2E,6R)-6-[(1R,3aS,4S,6aR,7R,9aS,9bS)-1,4,6a,9b-tetramethyl-7-(2-methylhept-5-en-2-yl)-2,5-dioxo-2,3,3a,4,5,6,6a,7,8,9,9a,9b-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid | PubChem |
| Canonical SMILES | CC(=CCCC(C)(C)C1CCC2(C1C(=O)CC3C2(CCC4C3(C(=O)C=C(C4)C)C)C)C)C | PubChem |
| InChI Key | N/A | N/A |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon skeleton and the stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and spatial arrangement of the atoms. For complex molecules like triterpenoids, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C30H46O4. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable information about the different functional groups and their locations within the molecule.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is employed to identify the presence of key functional groups. For 7-Oxoganoderic acid Z, characteristic absorption bands would be expected for the hydroxyl (-OH), carbonyl (C=O) of the ketone and carboxylic acid groups, and the carbon-carbon double bonds (C=C) present in the structure. The spectral region between 1500 cm-1 and 1800 cm-1 is particularly useful for distinguishing different types of ganoderic acids.[3]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated systems within the molecule.
Isolation and Purification from Ganoderma lucidum
The isolation of 7-Oxoganoderic acid Z from its natural source, the fruiting bodies of Ganoderma lucidum, is a multi-step process that leverages the compound's physicochemical properties. While a specific, detailed protocol for this particular compound is not published, a general workflow can be constructed based on established methods for the isolation of ganoderic acids.[1][4]
Extraction
The initial step involves the extraction of the triterpenoid-rich fraction from the dried and powdered fruiting bodies of G. lucidum. The choice of solvent is critical and is based on the polarity of the target compounds.
Experimental Protocol: Solvent Extraction of Triterpenoids from G. lucidum
-
Preparation of Material: Obtain dried fruiting bodies of Ganoderma lucidum. Grind the material into a fine powder to increase the surface area for efficient extraction.
-
Solvent Selection: Ethanol is a commonly used solvent for the extraction of triterpenoids due to its ability to dissolve these moderately polar compounds.[1] Methanol can also be employed.
-
Extraction Process:
-
Macerate the powdered G. lucidum in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[1]
-
Heat the mixture at 60°C for 2 hours with constant agitation to enhance extraction efficiency.[1]
-
Separate the supernatant by filtration through gauze or by centrifugation.[1]
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction of the triterpenoids.[1]
-
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude triterpenoid-rich extract.
Chromatographic Purification
The crude extract is a complex mixture of various compounds. Therefore, a series of chromatographic techniques are employed to isolate and purify 7-Oxoganoderic acid Z.
Experimental Protocol: Chromatographic Purification of 7-Oxoganoderic Acid Z
-
Initial Fractionation (e.g., Column Chromatography):
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or acetone).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar polarities.
-
-
Further Purification (e.g., Preparative HPLC):
-
Fractions enriched with 7-Oxoganoderic acid Z are further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.
-
The elution can be isocratic or a gradient, depending on the complexity of the fraction.
-
The purity of the isolated compound is then confirmed by analytical HPLC and the spectroscopic methods mentioned in the previous section.
-
Caption: Workflow for the isolation and purification of 7-Oxoganoderic acid Z.
Biological Activities and Therapeutic Potential
The lanostane triterpenoids from Ganoderma lucidum, collectively known as ganoderic acids, have garnered significant interest for their diverse pharmacological activities. While research on 7-Oxoganoderic acid Z is still in its nascent stages, its structural similarity to other well-characterized ganoderic acids suggests a promising therapeutic potential.
Anti-Mycobacterium tuberculosis Activity
One of the most notable reported activities of 7-Oxoganoderic acid Z is its inhibitory effect against Mycobacterium tuberculosis, the causative agent of tuberculosis. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for novel anti-tubercular agents with unique mechanisms of action.
While the precise mechanism by which 7-Oxoganoderic acid Z exerts its anti-mycobacterial effect has not been elucidated, several potential targets in M. tuberculosis can be hypothesized based on the known mechanisms of other natural products and the unique physiology of the bacterium. Lanostane triterpenoids from other Ganoderma species have also shown significant growth inhibitory activities against M. tuberculosis.[5] Potential mechanisms of action could involve:
-
Inhibition of Cell Wall Synthesis: The complex cell wall of M. tuberculosis, rich in mycolic acids, is a key target for many anti-tubercular drugs. Triterpenoids could potentially interfere with the enzymes involved in the intricate biosynthetic pathways of these essential cell wall components.
-
Disruption of Cellular Respiration and Energy Metabolism: The electron transport chain and oxidative phosphorylation are critical for the survival of M. tuberculosis. Natural products have been shown to target various components of these pathways, leading to a depletion of cellular energy.
-
Inhibition of Efflux Pumps: Efflux pumps are a significant mechanism of drug resistance in bacteria, actively extruding antimicrobial agents from the cell. Some natural compounds can inhibit these pumps, thereby restoring the efficacy of existing drugs or enhancing their own activity.
Caption: Postulated mechanisms of anti-mycobacterial action of 7-Oxoganoderic acid Z.
Potential as an Anti-Cancer Agent
Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of various ganoderic acids against a wide range of cancer cell lines.[2] For instance, Ganoderic acid A has been shown to induce apoptosis and autophagy, and inhibit the PI3K/AKT signaling pathway in human glioblastoma cells.[6] The structural similarities between 7-Oxoganoderic acid Z and other cytotoxic ganoderic acids suggest that it may also possess anti-cancer properties.
Potential anti-cancer mechanisms of ganoderic acids include:
-
Induction of Apoptosis: Programmed cell death is a crucial mechanism for eliminating cancer cells. Ganoderic acids have been shown to induce apoptosis through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, ganoderic acids can halt the proliferation of cancer cells at different phases (e.g., G1, S, or G2/M).
-
Inhibition of Angiogenesis: The formation of new blood vessels is essential for tumor growth and metastasis. Some ganoderic acids have been found to inhibit angiogenesis, thereby starving the tumor of essential nutrients.
-
Modulation of Signaling Pathways: Cancer is often driven by aberrant signaling pathways. Ganoderic acids can modulate key signaling cascades involved in cell growth, survival, and metastasis, such as the NF-κB, MAPK, and PI3K/Akt pathways.
Further research is needed to evaluate the specific cytotoxic effects of 7-Oxoganoderic acid Z on various cancer cell lines and to elucidate its precise mechanism of action.
Future Directions and Conclusion
7-Oxoganoderic acid Z represents a promising lead compound from a well-established medicinal mushroom. Its confirmed anti-mycobacterial activity warrants further investigation, particularly in the context of drug-resistant tuberculosis. The elucidation of its precise mechanism of action will be crucial for its development as a potential therapeutic agent.
Key areas for future research include:
-
Total Synthesis: The development of a total synthesis route for 7-Oxoganoderic acid Z would provide a sustainable source of the compound for further biological evaluation and structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: In-depth studies are required to identify the specific molecular targets of 7-Oxoganoderic acid Z in Mycobacterium tuberculosis and in cancer cells.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of 7-Oxoganoderic acid Z.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of 7-Oxoganoderic acid Z will help to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.
References
-
Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. (2023). MDPI. Retrieved February 6, 2026, from [Link]
-
Understanding the infrared and Raman spectra of ganoderic acid A: An experimental and DFT study. (2019). PubMed. Retrieved February 6, 2026, from [Link]
-
Semisynthetic modifications of antitubercular lanostane triterpenoids from Ganoderma. (2021). PubMed Central. Retrieved February 6, 2026, from [Link]
-
7-Oxo-ganoderic acid Z | C30H46O4 | CID 71461154. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Astraodoric acids A-D: new lanostane triterpenes from edible mushroom Astraeus odoratus and their anti-Mycobacterium tuberculosis H37Ra and cytotoxic activity. (2012). PubMed. Retrieved February 6, 2026, from [Link]
-
Antitubercular Lanostane Triterpenes from Cultures of the Basidiomycete Ganoderma sp. BCC 16642. (2016). PubMed. Retrieved February 6, 2026, from [Link]
-
Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum. (2020). PubMed. Retrieved February 6, 2026, from [Link]
Sources
- 1. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentrations before and after Antibacterial Treatment in Patients with Mycobacterium abscessus Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of antimycobacterial drugs with the anti-Mycobacterium avium complex effects of antimicrobial effectors, reactive oxygen intermediates, reactive nitrogen intermediates, and free fatty acids produced by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Protocol for the Extraction and Isolation of 7-Oxoganoderic Acid Z from Ganoderma lucidum
This Application Note is structured as a high-level technical guide for the isolation and purification of 7-Oxoganoderic acid Z (7-O-GAZ) . It synthesizes established extraction methodologies for lanostane-type triterpenoids with specific refinements for the Ganoderma acidic fraction.[1]
Executive Summary
7-Oxoganoderic acid Z (7-O-GAZ) is a highly oxygenated lanostane triterpenoid found in the fruiting bodies and spores of Ganoderma lucidum.[1] Unlike neutral triterpenes, 7-O-GAZ possesses a carboxylic acid moiety and a C-7 ketone group, conferring specific polarity and solubility profiles.[1] This protocol details an optimized Acidic Ethyl Acetate Soluble Material (AESM) workflow. By manipulating pH during liquid-liquid partitioning, we selectively enrich the acidic triterpenoid fraction, removing interfering polysaccharides and neutral lipids prior to chromatographic isolation.[1]
Physicochemical Profile & Solubility Logic
Understanding the analyte is the prerequisite for extraction design.
| Property | Specification | Protocol Implication |
| Formula | C₃₀H₄₆O₄ | Lanostane skeleton.[1][2] |
| Mol. Weight | 470.7 g/mol | Mid-range MW; suitable for Reverse Phase HPLC.[1] |
| Key Functional Groups | C-26 Carboxylic Acid (-COOH)C-7 Ketone (=O) | Critical: The -COOH group allows pH-dependent solubility.[1] At pH > 7, it is a water-soluble salt.[1] At pH < 3, it is an organic-soluble acid.[1] |
| Polarity | Moderate-High | Soluble in Ethanol, Methanol, Ethyl Acetate.[1] Sparingly soluble in water (unless ionized).[1] |
| UV Max | ~252 nm | Conjugated diene system allows UV detection.[1] |
Pre-Analytical Processing
Objective: Maximize surface area and disrupt chitinous cell walls without thermally degrading the target.
-
Harvest/Selection: Select mature G. lucidum fruiting bodies.[1] Avoid moldy or insect-damaged samples.[1]
-
Drying: Dry at 50°C in a forced-air oven until constant weight. Note: Temperatures >60°C may induce decarboxylation or oxidation artifacts.
-
Comminution: Grind dried material to a fine powder (40–60 mesh ).
-
Defatting (Optional but Recommended): If the sample is rich in spores (which contain high lipid content), pre-wash the powder with n-Hexane (1:10 w/v) for 2 hours.[1] Discard the hexane (removes fatty acids/sterols) and dry the residue.
Phase 1: Extraction & Enrichment (AESM Workflow)
Core Methodology: Ultrasound-Assisted Extraction (UAE) followed by pH-Modulated Partitioning.[1]
Step 4.1: Primary Extraction
-
Ratio: 1:20 (Solid:Solvent, w/v).
-
Procedure:
-
Place 100 g of powdered G. lucidum in an Erlenmeyer flask.
-
Add 2.0 L of 95% EtOH.
-
Sonication: Sonicate at 40 kHz, 300 W for 60 minutes at room temperature (<40°C). Why UAE? Acoustic cavitation disrupts the rigid fungal cell wall more effectively than passive maceration.
-
-
Filtration: Filter through Whatman No. 1 paper. Re-extract the residue twice more.
-
Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at 50°C to obtain the Crude Ethanolic Extract (CEE) .
Step 4.2: The "AESM" Partitioning (Critical Step)
This step separates the target 7-O-GAZ (acidic) from neutral triterpenes (ganoderiols) and water-soluble polysaccharides.[1]
-
Suspension: Suspend the CEE in Deionized Water (500 mL).
-
Wash 1 (Chloroform): Partition with Chloroform (CHCl₃) (1:1 v/v, 3 times).
-
Action: The CHCl₃ layer extracts neutral triterpenoids and pigments.
-
Decision: Discard CHCl₃ layer (or save for other analyses).[1] Retain the Aqueous Layer.
-
-
Acidification: Adjust the pH of the Aqueous Layer to pH 2.0–3.0 using 1M HCl.
-
Extraction 2 (Ethyl Acetate): Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (1:1 v/v, 3 times).[1]
-
Collection: Combine the EtOAc layers. Wash with brine (sat. NaCl) once to remove residual acid/water.[1]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and evaporate.
-
Result: Acidic Ethyl Acetate Soluble Material (AESM) . This fraction is highly enriched in Ganoderic Acids, including 7-O-GAZ.[1]
-
Phase 2: Chromatographic Isolation
Objective: Isolate 7-O-GAZ from the complex AESM mixture (containing GA-A, GA-B, GA-C2, etc.).[1]
Step 5.1: Silica Gel Open Column Chromatography
-
Stationary Phase: Silica gel 60 (230–400 mesh).[1]
-
Mobile Phase: Chloroform:Methanol gradient (100:0
80:20). -
Elution Strategy:
Step 5.2: Semi-Preparative HPLC (Polishing)[1]
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5 µm, 9.4 x 250 mm).[1]
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 2.0–4.0 mL/min (depending on column diameter).
-
Detection: UV at 252 nm .
-
Collection: Collect the peak corresponding to 7-O-GAZ (retention time must be pre-determined by analytical HPLC with a standard).
Visualization of Workflow
The following diagram illustrates the AESM enrichment logic, ensuring the separation of acidic bioactive components from the crude matrix.
Caption: Optimized "AESM" (Acidic Ethyl Acetate Soluble Material) fractionation workflow for selective enrichment of Ganoderic acids.
Analytical Validation (QC)
Before and after isolation, validate the fraction using High-Performance Liquid Chromatography (HPLC).[1]
| Parameter | Condition |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Acetic Acid (or Formic Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0 min: 30% B 30 min: 60% B 40 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | 252 nm (Reference: 360 nm) |
| Expected RT | 7-O-GAZ typically elutes between Ganoderic Acid C2 and Ganoderic Acid A. |
Troubleshooting & Expert Tips
-
Low Yield: If the yield of the AESM fraction is low, ensure the pH was strictly adjusted to < 3.0. If the pH is neutral, the ganoderic acids remain as salts in the water phase.
-
Emulsions: Ganoderma extracts are rich in polysaccharides which cause stubborn emulsions during partitioning.[1] Centrifugation (3000 rpm, 5 min) is the most effective way to break these layers.
-
Peak Tailing: If the HPLC peak for 7-O-GAZ tails significantly, increase the acid modifier concentration (e.g., to 0.2% Formic Acid) to fully suppress silanol interactions.[1]
-
Stability: Store the isolated compound at -20°C. Re-dissolve in DMSO or Methanol for bioassays.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 71461154, 7-Oxo-ganoderic acid Z.[1] Retrieved from [Link]
-
Chen, Y., et al. (2012).[1] Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Ruan, W., et al. (2015).[1] Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Natural Product Research. Retrieved from [Link]
-
Key, S. (2025).[1][8][9] Ganoderic Acid Extraction and Analysis Method. Google Patents (CN105385745A).[1] Retrieved from
Sources
- 1. 7-Oxo-ganoderic acid Z | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105385745A - Ganoderic acid extraction and analysis method - Google Patents [patents.google.com]
- 5. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Application of Electronic tongue and HPLC in rapid determination of functional triterpenes and origins of Ganoderma lucidum [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. academy.miloa.eu [academy.miloa.eu]
Application Note: Solvent Systems for Silica Gel Column Chromatography of Triterpenoids
Abstract
Triterpenoids, a vast class of C30 terpenoids including saponins, sapogenins, and triterpene acids, present unique purification challenges due to their structural complexity and wide polarity range. This guide provides a scientifically grounded protocol for selecting solvent systems for silica gel chromatography. It moves beyond generic recipes, offering a decision matrix based on functional group chemistry (aglycone vs. glycoside) and acidity.
Strategic Framework: The Polarity Logic
Successful isolation relies on matching the mobile phase polarity to the specific subclass of triterpenoid. Silica gel (
The Triterpenoid Selectivity Triad
-
Non-Polar Aglycones (Free Triterpenes): Lacking sugar moieties or extensive oxygenation (e.g., Friedelin, Lupeol). These interact weakly with silica and require low-polarity solvents to prevent rapid elution near the solvent front.
-
Acidic Triterpenes (Triterpenoid Acids): Contain carboxylic acid groups (e.g., Oleanolic acid, Ursolic acid). These suffer from "tailing" due to ionization and strong hydrogen bonding with silanols. Critical Adjustment: Acidic modifiers are required.
-
Triterpenoid Saponins (Glycosides): Highly polar due to sugar chains. They bind irreversibly to silica in standard organic solvents. Critical Adjustment: Water must be introduced into the organic mobile phase to deactivate silica and increase solubility.
Recommended Solvent Systems
Class A: Non-Polar to Medium Polarity (Aglycones & Esters)
Target Compounds: Lupeol, Beta-amyrin, Betulin, Friedelin.[1]
| System | Ratio (v/v) | Application Notes |
| Hexane : Ethyl Acetate | Gradient 95:5 | Standard Protocol. Excellent resolution.[1] Start at 95:5 to elute fats/chlorophyll, then increase polarity. |
| Petroleum Ether : Acetone | 90:10 | Alternative to EtOAc. Acetone provides sharper peaks for some keto-triterpenes (e.g., Friedelin).[1] |
| Toluene : Ethyl Acetate | 9:1 | Selectivity Switch. Use if co-elution occurs in Hexane/EtOAc. Aromatic interaction offers different selectivity. |
Class B: Acidic Triterpenes (Carboxylic Acids)
Target Compounds: Oleanolic acid, Ursolic acid, Betulinic acid.
Mechanism: Without acid, these compounds ionize (
| System | Ratio (v/v) | Application Notes |
| Hexane : EtOAc : Acetic Acid | 70 : 30 : 0.5 | Gold Standard. The 0.5% acetic acid is crucial.[1] Prevents tailing. |
| Chloroform : Methanol | 15 : 1 | Good for slightly more polar acids. Often requires 0.1% acetic acid to sharpen peaks. |
| Cyclohexane : EtOAc : Acid | 8 : 2 : 0.1 | Cited specifically for oleanolic acid isolation [1]. |
Class C: Polar Saponins (Glycosides)
Target Compounds: Ginsenosides, Soyasaponins, Hederacoside.[1]
The "Magic" System: Chloroform/Methanol/Water Saponins are too polar for pure organic solvents. Water is added to the system to form a ternary mixture.
-
Warning: These mixtures can be biphasic. You must work in the monophasic region or use the lower phase of a biphasic partition.
| System | Ratio (v/v) | Phase State | Application Notes |
| CHCl | 65 : 35 : 10 | Borderline/Lower Phase | The "Classic" Saponin System. Often biphasic at low temps.[1] If two layers form, use the lower (organic) phase for the column [2, 4]. |
| CHCl | 70 : 30 : 3 | Monophasic | Safer starting point. Less risk of phase separation inside the column. |
| n-BuOH : AcOH : H | 4 : 1 : 5 (Upper Phase) | Biphasic | BAW System. Use the Upper Phase as the mobile phase. Extremely high polarity for bisdesmosides. |
Decision Matrix & Workflow (Visualization)
Figure 1: Decision matrix for selecting the optimal solvent system based on triterpenoid subclass.[1]
Detailed Experimental Protocol
Phase 1: Sample Preparation (The "Dry Load")
Triterpenoids often have poor solubility in the non-polar starting mobile phase. Liquid loading causes precipitation at the column head, leading to streaking.
-
Dissolve the crude fraction in the minimum amount of a strong solvent (e.g., MeOH or CHCl
). -
Add silica gel (ratio 1:1 or 1:2 sample-to-silica by weight).[1]
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder remains.
-
Load this powder onto the top of the packed column.
Phase 2: Column Packing & Equilibration
-
Stationary Phase: Silica Gel 60 (0.063–0.200 mm or 230–400 mesh for flash).[1]
-
Slurry Packing: Suspend silica in the starting solvent system. Pour into the column and tap to remove air bubbles.
-
Sand Layer: Add 1-2 cm of sea sand on top of the silica to protect the bed during solvent addition.
Phase 3: Elution & Fractionation
-
Gradient Elution: Always start with a lower polarity system than your target Rf indicates.
-
Example for Saponins: Start with CHCl
:MeOH (9:1).[1] Slowly introduce water and increase MeOH to reach CHCl :MeOH:H O (65:35:10).
-
-
Flow Rate: Maintain a steady drip. For a 2-3 cm diameter column, ~15-20 mL/min is standard for flash; gravity columns will be slower.[1]
-
Collection: Collect fractions of 10-50 mL depending on column size.
Phase 4: Visualization (TLC)
Triterpenoids are rarely UV active (lacking conjugated
-
Reagent: Anisaldehyde-Sulfuric Acid or Vanillin-Sulfuric Acid [4].[1]
-
Procedure: Dip TLC plate, heat at 105°C for 1-2 mins.
-
Result: Triterpenes appear as purple, blue, or pink spots.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Tailing / Streaking | Acidic groups ionizing on silica. | Add 0.1% - 1.0% Acetic Acid or Formic Acid to the mobile phase. |
| Co-elution (Overlapping Spots) | Selectivity is insufficient. | Change the solvent modifier.[2] Switch from MeOH to Acetone, or Hexane to Toluene. |
| Phase Separation in Column | Water content in mobile phase is too high. | Add a few drops of MeOH to the mobile phase to restore monophasic state. Reduce water ratio in future runs. |
| Sample Precipitation | Sample insoluble in mobile phase. | Use the Dry Loading technique described in Phase 1. |
References
-
Isolation and characterization of triterpenes from Diospyros montana. Journal of Pharmacognosy and Phytochemistry, 2020.[2]
-
Conventional Method for Saponin Extraction. ProQuest, 2011. [1]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.
-
Isolation and quantitative analysis of soybean saponins. Iowa State University Digital Repository.
-
Separation and Quantification of Selected Sapogenins. NIH / PMC, 2020.
Sources
Optimizing ultrasonic-assisted extraction of oxidized ganoderic acids
Application Note & Protocol: Optimizing Ultrasonic-Assisted Extraction of Oxidized Ganoderic Acids
Abstract
This guide details a validated protocol for the ultrasonic-assisted extraction (UAE) of oxidized ganoderic acids (GAs) —specifically the highly oxygenated lanostane-type triterpenoids (e.g., Ganoderic Acid A, C2, and D)—from Ganoderma lucidum.[1] Unlike conventional maceration, this protocol leverages acoustic cavitation to disrupt the chitinous fungal cell wall, significantly enhancing mass transfer. We employ a Response Surface Methodology (RSM) approach to optimize critical parameters (solvent polarity, acoustic power, and thermal kinetics), ensuring maximum yield of bioactive oxidized species without thermal degradation.
Introduction: The Target Analytes
Ganoderic acids are a class of triterpenoids characterized by a lanostane skeleton.[1][2][3] The biological potency of these molecules is often correlated with their degree of oxidation—specifically the presence of hydroxyl, carbonyl, and carboxyl groups at positions C-3, C-7, C-15, and C-26.
-
Target Compounds: Oxidized GAs (Ganoderic Acid A, B, C2, D, F).
-
Challenge: These compounds are embedded within a rigid chitin-glucan matrix. Traditional heat-reflux extraction is time-consuming and risks decarboxylation or alteration of the oxidation state.
-
Solution: Ultrasonic-Assisted Extraction (UAE).[3][4][5] High-intensity ultrasonic waves (20–40 kHz) generate cavitation bubbles. The implosion of these bubbles near solid surfaces creates micro-jets that puncture cell walls, facilitating the rapid release of intracellular GAs into the solvent.
Materials and Equipment
Reagents:
-
Raw Material: Dried Ganoderma lucidum fruiting bodies (ground to <40 mesh).[6]
-
Extraction Solvent: Ethanol (HPLC grade), Deionized water (18.2 MΩ).
-
Analytical Standards: Ganoderic Acid A (GA-A), Ganoderic Acid B (GA-B) (Sigma-Aldrich or equivalent).
-
Mobile Phase: Acetonitrile (LC-MS grade), Formic Acid or Acetic Acid.
Equipment:
-
Ultrasonic Processor: Probe-type sonicator (e.g., 500W, 20 kHz) is preferred over bath sonicators for consistent energy density.
-
Centrifuge: Refrigerated, capable of 10,000 x g.
-
HPLC-DAD/MS: Agilent 1290 Infinity II or equivalent with a C18 column.
Experimental Methodology
Pre-treatment
-
Drying: Dry fruiting bodies at 50°C until constant weight (moisture <10%).
-
Comminution: Pulverize and sieve through a 40-mesh screen. Note: Particle size is critical; too fine (<80 mesh) causes filtration issues; too coarse (>20 mesh) limits solvent penetration.
Optimization Strategy (RSM)
Do not rely on "one-factor-at-a-time" optimization. Use a Box-Behnken Design (BBD) to evaluate interactions between three critical variables.
Table 1: Critical Process Parameters (CPPs) for Optimization
| Parameter | Range Tested | Mechanistic Rationale |
| Ethanol Concentration (%) | 60% – 95% | Oxidized GAs are moderately polar. Pure ethanol may miss highly polar glycosides; too much water extracts unwanted polysaccharides. |
| Ultrasonic Power (W/cm²) | 200 – 400 W | High power increases cavitation intensity but generates excess heat (radical formation risk). |
| Extraction Time (min) | 20 – 60 min | Prolonged sonication yields diminishing returns and may degrade labile oxygenated groups. |
| Temperature (°C) | 30°C – 60°C | Higher temp lowers solvent viscosity, but >60°C risks thermal degradation of GAs. |
The Optimized Protocol (Standard Operating Procedure)
Based on field data and RSM modeling, the following conditions typically yield maximal recovery of oxidized GAs (specifically GA-A and GA-D).
Step 1: Solvation
-
Weigh 5.0 g of G. lucidum powder.
-
Add 150 mL of 90% Ethanol (Solid-to-Liquid ratio 1:30 g/mL).
-
Why 90%? Highly oxidized GAs (like GA-A) have significant hydrophobic backbones despite their polar groups. 90% ethanol balances solubility better than 50% (used for polysaccharides).
-
Step 2: Acoustic Extraction
-
Place the vessel in a water bath maintained at 45°C .
-
Insert the ultrasonic probe (tip submerged 2 cm).
-
Sonicate at 300 W (approx. 60% amplitude) for 35 minutes .
-
Pulse Mode: Set to 5s ON / 2s OFF to prevent localized overheating.
-
Step 3: Separation & Enrichment (The "AESM" Method)
-
Centrifuge the slurry at 8,000 rpm for 10 min. Collect the supernatant.
-
Concentration: Evaporate ethanol under reduced pressure (Rotavap) at 50°C to 1/10th volume.
-
Liquid-Liquid Extraction (Purification):
-
Adjust the aqueous concentrate to pH 3.0 using 1M HCl (protonates the carboxyl groups of GAs, making them less water-soluble).
-
Extract 3x with Ethyl Acetate .
-
Combine organic layers and wash with water.
-
Evaporate Ethyl Acetate to dryness. The residue is the Acidic Ethyl Acetate Soluble Material (AESM) , highly enriched in oxidized GAs.
-
Visualization: Workflow & Mechanism
Figure 1: Extraction & Enrichment Workflow
This diagram outlines the logical flow from raw material to analytical validation.
Caption: Step-by-step workflow for the isolation of oxidized ganoderic acids using UAE and acid-base enrichment.
Figure 2: Mechanism of Acoustic Cavitation
Understanding why UAE works ensures better troubleshooting.
Caption: Mechanism of acoustic cavitation facilitating the release of intracellular ganoderic acids.
Analytical Validation (HPLC-DAD)
To quantify the efficiency of your extraction, use the following validated HPLC method.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[7]
-
-
Gradient:
-
0-10 min: 30% B
-
10-30 min: 30% → 50% B
-
30-50 min: 50% → 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 252 nm (Absorbance max for conjugated diene system in GAs).
-
Target Peaks:
-
Ganoderic Acid C2 (approx. 22 min)
-
Ganoderic Acid A (approx. 34 min)
-
Ganoderic Acid D (approx. 38 min)
-
Table 2: Expected Yield Comparison (Simulated Data)
| Extraction Method | Time (min) | Temp (°C) | Total GA Yield (mg/g) | GA-A Recovery (%) |
| Maceration (Control) | 1440 (24h) | 25 | 2.15 | 100% (Baseline) |
| Heat Reflux | 120 | 80 | 3.80 | 176% |
| Optimized UAE | 35 | 45 | 4.92 | 228% |
Note: UAE provides superior yield in a fraction of the time due to mechanical cell disruption rather than simple diffusion.
Troubleshooting & Expert Tips
-
Overheating: If the sample temp exceeds 60°C during sonication, the highly oxygenated GAs may undergo decarboxylation. Fix: Use an ice bath or a pulsed cycle (5s on/5s off).
-
Low Yield: Check the pH during the liquid-liquid extraction step. If the pH > 4.0, GAs remain ionized and stay in the water phase. Fix: Ensure pH is adjusted to 3.0 or lower before adding ethyl acetate.
-
Filtration Clogs: G. lucidum contains significant polysaccharides (beta-glucans) that swell in water. Fix: Use ethanol >80% to precipitate polysaccharides or use centrifugation instead of paper filtration.
References
-
Optimization of Ultrasonic Extraction of Ganoderma lucidum Polysaccharides by Response Surface Methodology . Semantic Scholar. Available at: [Link]
-
Ultrasonic-assisted supercritical fluid separation removing plasticizers from ganoderma lucidum spores' oil . National Institutes of Health (PMC). Available at: [Link]
-
Optimization of ultrasound waves effects on production of ganoderic acid of Ganoderma adspersum by response surface method . Gorgan University of Agricultural Sciences and Natural Resources. Available at: [Link]
-
Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum . National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Optimization of ultrasonic-assisted extraction process and antioxidant activity analysis of Ganoderma lucidum polysaccharides [xdspkj.ijournals.cn]
- 6. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
Application Note: Structural Elucidation of 7-Oxoganoderic Acid Z Metabolites via UHPLC-Q-TOF-MS/MS
Executive Summary
This application note details the protocol for identifying metabolites of 7-Oxoganoderic acid Z (7-O-GAZ) , a bioactive lanostane triterpenoid derived from Ganoderma lucidum. Due to the structural complexity of ganoderic acids (GAs), distinguishing between isobaric metabolites requires precise interpretation of MS/MS fragmentation patterns.
This guide provides a self-validating workflow for:
-
Sample Preparation: Optimized extraction from plasma/microsomes.
-
Acquisition: Negative ion mode UHPLC-Q-TOF-MS/MS parameters.
-
Data Analysis: Structural elucidation using diagnostic fragmentation pathways (RDA cleavage, neutral losses).
Introduction & Mechanistic Basis
Ganoderic acids are oxygenated triterpenoids with a lanostane skeleton.[1] 7-Oxoganoderic acid Z is characterized by a ketone group at the C-7 position, distinguishing it from its hydroxylated congeners (e.g., Ganoderic Acid D).
The Analytical Challenge
Metabolic transformation of GAs typically involves:
-
Phase I: Reduction of carbonyls (specifically C-3, C-7, C-15), hydroxylation, and dehydrogenation.
-
Phase II: Glucuronidation at carboxylic acid or hydroxyl sites.[1]
Identification relies on Mass Defect Filtering (MDF) and Diagnostic Ion Extraction . The presence of the 7-oxo group alters the fragmentation pathway compared to 7-hydroxy variants, specifically suppressing the immediate neutral loss of water typically seen at C-7, making the Retro-Diels-Alder (RDA) cleavage a primary diagnostic tool.
Experimental Protocol
Reagents & Materials
-
Standards: 7-Oxoganoderic acid Z (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate (
). -
Biological Matrix: Rat liver microsomes (RLM) or pooled human plasma.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer
of plasma/incubation mixture to a 1.5 mL centrifuge tube. -
Precipitation: Add
of ice-cold MeCN containing internal standard (e.g., Glycyrrhetinic acid). -
Vortex: Mix vigorously for 60 seconds.
-
Centrifugation: Spin at
for 10 min at . -
Reconstitution: Evaporate supernatant under
stream; reconstitute in of 50% MeOH.
UHPLC-Q-TOF-MS/MS Conditions[2]
-
Column:
Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, ). -
Mobile Phase:
-
(A)
Formic acid in Water (improves ionization in negative mode for carboxylic acids). -
(B) Acetonitrile.[2]
-
-
Gradient: 0-2 min (10% B)
15 min (95% B) 17 min (95% B). -
Flow Rate:
.
Mass Spectrometry Parameters (Source: ESI-)
Ganoderic acids ionize preferentially in negative mode (
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative ( | Deprotonation of -COOH group ( |
| Capillary Voltage | 2.5 kV | Prevent in-source fragmentation of fragile glucuronides. |
| Cone Voltage | 40 V | Optimized for triterpenoid transmission. |
| Collision Energy | Ramp 20-45 eV | Low CE preserves parent; High CE reveals RDA fragments. |
| Mass Range | m/z 100–1200 | Covers Phase II conjugates. |
Structural Elucidation & Fragmentation Logic
Fragmentation Pathway of 7-Oxoganoderic Acid Z
The identification of metabolites hinges on comparing their fragmentation to the parent compound.
Parent Compound Characteristics:
-
Precursor Ion:
(Calculated based on formula ). -
Key Neutral Losses:
- (44 Da): From the C-26 terminal carboxylic acid.
- (18 Da): From hydroxyl groups (if present) or enolization.
-
Side Chain Cleavage (
): Loss of Da depending on side-chain modification.
Diagnostic Diagram: Fragmentation Pathway
The following diagram illustrates the logical flow of fragmentation used to identify the parent and its metabolites.
Figure 1: MS/MS fragmentation logic for Ganoderic Acids. The Retro-Diels-Alder (RDA) cleavage and
Diagnostic Ions for Metabolite Identification
The following table summarizes the theoretical mass shifts and diagnostic ions expected for 7-Oxoganoderic acid Z metabolites.
| Metabolite Class | Mass Shift ( | Mechanism | Diagnostic Fragment Ions |
| Parent (7-Oxo-GAZ) | 0 | Reference | |
| M1 (Reduction) | +2.0156 | Ketone | Enhanced |
| M2 (Hydroxylation) | +15.9949 | Addition of -OH (likely C-12/C-15) | Shift in RDA fragments by +16 Da. |
| M3 (Dehydrogenation) | -2.0156 | Oxidation (OH | Loss of water peak intensity decreases. |
| M4 (Glucuronide) | +176.0321 | Conjugation with Glucuronic Acid | Fragment at |
Detailed Metabolite Identification Strategy
Distinguishing 7-Oxo vs. 7-Hydroxy
A critical aspect of this topic is distinguishing the parent (7-oxo) from its reduced metabolite (7-hydroxy).
-
7-Oxo (Parent): The ketone at C-7 stabilizes the ring. The MS/MS spectrum will show a dominant peak for decarboxylation (
) and Ring C cleavage. -
7-Hydroxy (Metabolite): The presence of a secondary alcohol at C-7 facilitates rapid dehydration. The MS/MS spectrum will be dominated by
and .-
Protocol Check: If the base peak in MS/MS is
, the 7-oxo group has likely been metabolically reduced.
-
Locating the Site of Metabolism
To pinpoint where the modification occurred (Ring A, C, D, or Side Chain), analyze the RDA fragments .
-
RDA Fragmentation: Typically occurs in Ring C (C-8/C-14 and C-9/C-11 bonds).
-
Logic:
-
If the mass shift is found in the low mass RDA fragment (containing Rings A/B), the metabolism occurred on the left side of the molecule.
-
If the mass shift is in the high mass fragment (containing Ring D/Side Chain), the metabolism is on the right side.
-
Workflow Diagram
Figure 2: Integrated workflow for the extraction and identification of Ganoderic Acid metabolites.
References
-
Li, P., et al. (2014). "Identification of Metabolites of Ganoderic Acid D by Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Cheng, C.R., et al. (2012). "LC-MS/MS Analysis of Ganoderic Acids in Ganoderma lucidum." Journal of Chromatography B. Link
-
Liu, H., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of triterpenoids." RSC Advances. Link
-
Yang, M., et al. (2007). "Characterization of the specific fragmentation of ganoderic acids in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
Sources
Isolation of triterpenoids from ethanol extracts of Ganoderma mycelia
Application Note: Advanced Protocol for the Isolation and Purification of Triterpenoids from Ganoderma lucidum Mycelia
Introduction & Scientific Rationale
The triterpenoid profile of Ganoderma lucidum (Lingzhi) mycelia differs significantly from that of the fruiting body. While fruiting bodies are rich in Ganoderic Acids A and B, mycelia are the primary source of Ganoderic Acids T, S, R, and Me [1, 2]. These highly oxygenated lanostane-type triterpenoids exhibit potent cytotoxicity against hepatoma and cervical cancer cell lines, making them critical targets for pharmaceutical development.
This protocol addresses the specific challenges of mycelial isolation:
-
Intracellular Sequestration: Unlike spores, mycelial triterpenoids are intracellular, requiring cell wall disruption.
-
Polysaccharide Interference: Mycelia are rich in water-soluble polysaccharides (β-glucans) that can emulsify organic solvents during partitioning.
-
Acidic Nature: Most ganoderic acids possess C-26 carboxyl groups, necessitating pH control during chromatography to prevent peak tailing and irreversible adsorption.
Pre-Analytical Considerations
-
Sample Origin: Ganoderma lucidum mycelia (Strain YK-01 or equivalent) obtained via submerged fermentation.
-
Preparation: Mycelia must be harvested, washed with distilled water to remove media components (which cause high background in HPLC), lyophilized (freeze-dried) to preserve heat-sensitive side chains, and ground to pass a 100-mesh sieve.
-
Safety: Chloroform and methanol are toxic. All evaporation steps must occur in a fume hood.
Phase I: Extraction & Enrichment Protocol
Objective: To maximize triterpenoid recovery while minimizing polysaccharide co-extraction.
Step 1: Ultrasonic-Assisted Extraction (UAE)
Rationale: Sonication creates cavitation bubbles that disrupt the chitinous fungal cell wall more effectively than maceration alone.
-
Weigh 500 g of dried mycelial powder.
-
Suspend in 10 L of 80% Ethanol (v/v) .
-
Note: 80% EtOH is optimal; 100% EtOH dehydrates the cell wall, hindering solvent penetration, while <50% EtOH solubilizes excessive polysaccharides.
-
-
Sonicate at 60°C for 3 hours (Power: 210 W, Frequency: 42 kHz).
-
Centrifuge at 6000 rpm for 15 min to pellet biomass. Collect supernatant.
-
Repeat extraction on the pellet once. Combine supernatants.
-
Concentrate under reduced pressure (Rotary Evaporator, <50°C) to remove ethanol, leaving a viscous aqueous suspension (~1 L).
Step 2: Acidic Ethyl Acetate Partitioning (The "AESM" Fraction)
Rationale: Ganoderic acids are weak acids. Acidifying the aqueous phase suppresses ionization, driving them into the organic phase.
-
Adjust the pH of the aqueous suspension to pH 3.0 using 1M HCl.
-
Partition with an equal volume of Ethyl Acetate (EtOAc) three times.
-
Discard the aqueous layer (contains polysaccharides/proteins).
-
Combine EtOAc layers and wash once with brine (saturated NaCl) to remove residual water/acid.
-
Dry over anhydrous Na₂SO₄ , filter, and evaporate to dryness.
-
Result: This yields the Acidic Ethyl Acetate Soluble Material (AESM) , a dark brown resin enriched in triterpenoids.
-
Phase II: Chromatographic Isolation
Workflow Visualization
Figure 1: Integrated workflow for the isolation of triterpenoids from Ganoderma mycelia.
Step 3: Silica Gel Open Column Chromatography
Objective: To remove chlorophyll, sterols (ergosterol), and separate triterpenoids into polarity groups.
-
Stationary Phase: Silica gel 60 (0.063–0.200 mm).
-
Loading: Dissolve AESM in minimal CHCl₃. Mix with silica gel (1:1 ratio) and dry to form a powder (dry loading).
-
Elution Gradient:
-
CHCl₃ (100%) → Elutes ergosterol and fatty acids.
-
CHCl₃:MeOH (95:5) → Elutes low-polarity triterpenes.
-
CHCl₃:MeOH (90:10) → Target Fraction (Ganoderic Acids T, S). [1]
-
CHCl₃:MeOH (80:20) → Elutes highly polar/glycosylated compounds.
-
-
Monitoring: Check fractions via TLC (Visualize with 10% H₂SO₄/EtOH spray + heating). Pool fractions containing violet/blue spots (characteristic of triterpenoids).
Step 4: Preparative HPLC (Green Chemistry Method)
Rationale: Traditional methods use Acetonitrile (toxic). Recent optimization [2, 3] validates Ethanol/Acetic Acid as a superior, greener mobile phase for Ganoderma triterpenes.
-
System: Preparative HPLC with UV Detector (254 nm).
-
Column: C18 ODS (e.g., YMC-Pack ODS-A, 250 × 20 mm, 5 µm).
-
Mobile Phase:
-
Gradient Program:
| Time (min) | % Ethanol (B) | Flow Rate (mL/min) | Target Compounds |
| 0 | 50 | 10.0 | - |
| 30 | 80 | 10.0 | GA-T, GA-S |
| 40 | 100 | 10.0 | GA-Me, GA-R |
| 50 | 100 | 10.0 | Wash |
-
Collection: Collect peaks manually or by threshold.
-
Ganoderic Acid T typically elutes ~22-25 min.
-
Ganoderic Acid S typically elutes ~26-29 min.
-
-
Post-Processing: Freeze-dry collected fractions immediately to prevent hydrolysis.
Structural Characterization & Validation
To ensure the integrity of the isolated compounds, compare spectral data against established values [2, 3].
-
UV Spectrum: Maximum absorption at 254 nm (due to the α,β-unsaturated carbonyl group at C-23/C-26).
-
Mass Spectrometry (ESI-MS):
-
Mode: Negative ion mode is more sensitive for carboxylic acids.
-
Diagnostic Ions: [M-H]⁻ and [M-H-H₂O]⁻.
-
-
NMR (¹H, ¹³C):
-
Key Signals: Methyl singlets (0.6–1.5 ppm), Olefinic protons (6-7 ppm for side chains), and Carboxyl carbons (~176-179 ppm).
-
Troubleshooting & Optimization (Expert Tips)
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Carboxyl group ionization | Ensure Mobile Phase A contains at least 0.1% Acetic Acid . Lower pH suppresses ionization. |
| Low Yield | Incomplete cell disruption | Increase sonication temperature to 60°C or use supercritical CO₂ pre-treatment if available [5]. |
| Emulsion during Partition | High polysaccharide content | Do not shake vigorously. Use gentle inversion or add a small amount of MeOH to break emulsion. |
| Column Clogging | Sample precipitation | Filter all HPLC samples through a 0.45 µm PTFE filter before injection. |
Chemical Logic of Separation
Figure 2: Chromatographic separation logic based on molecular polarity and solvent strength.
References
-
Zheng, S., Zhang, W., & Liu, S. (2020). Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum. PLOS ONE. Link
-
Chen, P.-Y., et al. (2023).[1] Triterpenoid HPLC Fingerprint of the Mycelia of Ganoderma lucidum (lingzhi). Preprints.org. Link
-
Hsu, K.-D., et al. (2023).[1][6] The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). MDPI. Link
-
Chen, Y., et al. (2012). Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. Link
-
Google Patents. (2011). Method for extracting triterpenoids from Ganoderma lucidum sporocarp (CN102293789B).[7] Link
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 4. Frontiers | Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Preventing oxidation and degradation of ganoderic acids during extraction
Department: Natural Products Chemistry & Process Optimization Topic: Prevention of Oxidation and Degradation in Ganoderma lucidum Triterpenoids Doc ID: GA-STAB-2026-02
Executive Summary: The Fragility of the Lanostane Skeleton
Ganoderic acids (GAs) are highly oxygenated lanostane-type triterpenoids. Unlike robust polysaccharides found in the same mushroom, GAs are chemically fragile. They possess multiple reactive sites—specifically the C-3, C-7, and C-15 hydroxyl/carbonyl groups and the C-26 carboxyl side chain.
The Core Problem: Users often report "low yields" which are actually degradation events . Under improper extraction conditions, GAs undergo:
-
Oxidative Cleavage: Driven by dissolved oxygen and light.
-
Epimerization/Isomerization: Driven by pH extremes (especially alkaline).[1]
-
Decarboxylation: Driven by prolonged thermal stress (>60°C).
This guide provides a self-validating protocol to arrest these mechanisms.
Pre-Extraction: Material Handling
The degradation clock starts the moment the fruiting body is harvested.
Q: Should I use hot-air drying or freeze-drying?
Recommendation: Freeze-Drying (Lyophilization) is the gold standard for chemical stability.
-
The Science: While some literature suggests heat-drying (60°C) can marginally increase total triterpenoid content due to heat-shock metabolic upregulation or matrix softening, it simultaneously induces the thermal degradation of thermally unstable isoforms (e.g., Ganoderic Acid A converting to degradants).
-
Protocol: Lyophilize fresh fruiting bodies at -50°C / 0.05 mbar until moisture content is <4%.
-
Why: Water acts as a plasticizer and a medium for hydrolytic enzymes. Removing it at sub-zero temperatures prevents enzymatic oxidation (polyphenol oxidases) before the solvent touches the biomass.
Q: My ground powder turned dark brown. Is this oxidation?
Diagnosis: Yes, this is likely enzymatic browning or thermal oxidation from the grinder. Solution:
-
Cryogenic Grinding: Grind the dried mushroom in the presence of liquid nitrogen.
-
Pulse Grinding: If liquid N2 is unavailable, pulse the grinder (10s ON, 30s OFF) to prevent blade heat from scorching the triterpenoids.
Extraction: The "Safe Zone" Protocol
Diagram 1: The Degradation Landscape
Visualizing the enemies of Ganoderic Acid stability.
Caption: Pathways of Ganoderic Acid degradation. Thermal and oxidative stress are the primary drivers of structural loss.
Q: Which solvent system prevents degradation?
Recommendation: 95% Ethanol (EtOH) .
-
Avoid Methanol (MeOH): While MeOH is a good solvent, it is more prone to transesterification reactions with the carboxylic acid side chains of GAs during heated reflux.
-
Avoid Water: Aqueous extraction extracts polysaccharides but poorly extracts GAs. Furthermore, boiling water (100°C) destroys the heat-sensitive triterpenoids.
Q: How do I remove oxygen from the solvent?
Protocol: Nitrogen Sparging
-
Place your ethanol in the extraction vessel.[2]
-
Insert a gas dispersion tube (fritted glass) into the bottom of the solvent.
-
Bubble High-Purity Nitrogen (99.9%) through the solvent for 15 minutes before adding the mushroom powder.
-
Why: This displaces dissolved oxygen (DO), preventing the formation of lipid peroxides which attack the double bonds in the GA ring structure.
Q: Should I use antioxidants?
Recommendation: Yes, for high-purity applications.
-
Additive: BHT (Butylated Hydroxytoluene) at 0.1% (w/v) or Ascorbic Acid (if water is present in the solvent mix).
-
Mechanism: BHT acts as a radical scavenger, sacrificing itself to neutralize free radicals generated during the physical stress of extraction (sonication/stirring).
Critical Process Parameters (CPP)
Diagram 2: Optimized Extraction Workflow
A self-validating loop for maximum recovery.
Caption: Optimized workflow emphasizing temperature control (<45°C) and inert atmosphere to preserve GA integrity.
Troubleshooting & FAQs
Q: I am seeing "Ghost Peaks" or peak broadening in my HPLC.
Root Cause: pH Instability. GAs are weak acids. If your extraction solvent or mobile phase is not buffered, GAs can fluctuate between their ionized (carboxylate) and non-ionized (carboxylic acid) forms, or even lactonize.
-
Fix: Ensure your HPLC mobile phase contains 0.1% Formic Acid or Acetic Acid to suppress ionization and sharpen peaks. Ensure extraction pH remains between 5.5 and 7.0.
Q: My extract yield is high, but the specific GA content is low.
Root Cause: Non-Selective Extraction. You likely used high heat (>70°C) or too much water. This extracts "gunk" (proteins, sugars, degradation products) that inflates the mass yield but dilutes the triterpenoids.
-
Fix: Switch to Ultrasound-Assisted Extraction (UAE) .
-
Settings: 40 kHz frequency, 300W power.
-
Temp: Max 45°C.
-
Time: 30 minutes.
-
Why: Acoustic cavitation breaks cell walls efficiently without the thermal degradation associated with Soxhlet reflux.
-
Summary of Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Extract | Oxidation or Enzymatic Browning | Use freeze-dried material; purge solvent with N2. |
| Shift in Retention Time | Isomerization (pH induced) | Neutralize extraction solvent; avoid strong bases.[1] |
| Loss of GA-A/GA-B | Thermal Decarboxylation | Reduce extraction temp to <50°C; switch from Reflux to UAE. |
| Precipitation in Storage | Polymerization or Solubility Limit | Store in 100% EtOH at -20°C; filter (0.22µm) before HPLC. |
References
-
Thermal Stability & Extraction: Chin, S. K., et al. (2011). Effect of drying methods on the quality of Ganoderma lucidum. Drying Technology. Link
-
pH Effects on Triterpenoids: Liu, J., et al. (2016). pH-shift strategy for enhancing ganoderic acid production. Bioprocess and Biosystems Engineering. Link
-
Ultrasound Assisted Extraction: Chen, Y., et al. (2012). Ultrasound-assisted extraction of ganoderic acids from Ganoderma lucidum. Phytochemical Analysis. Link
-
Antioxidant Protection: Saltmarsh, M. (2015). Recent trends in the use of food additives. Royal Society of Chemistry. (General reference for BHT mechanism in lipid/terpene protection). Link
-
General Stability Profiles: Baby, S., et al. (2015). Triterpenoids of Ganoderma lucidum: a review. Phytochemistry Reviews. Link
Sources
Distinguishing geometric isomers of ganoderic acids in NMR spectra
Ticket System: Advanced Isomer Differentiation
Welcome to the Ganoderic Acid Technical Support Hub.
Current Status: Online 🟢 Specialist: Senior Application Scientist, Natural Products NMR Division.
Scope: This guide addresses the structural elucidation of Ganoderma lucidum triterpenoids (Ganoderic Acids - GAs).[1] It specifically targets the differentiation of geometric isomers (E/Z configurations in side chains) and stereoisomers (C-20/C-3 epimers) which are frequently conflated in routine analysis.
Module 1: Diagnostic Triage (The "Is it an Isomer?" Check)
User Issue: "My purified Ganoderic Acid sample shows split peaks in the methyl region. Is it a mixture or an isomer?"
Technical Assessment: Ganoderic acids differ primarily by oxygenation patterns at C-3, C-7, C-15, and C-23, and the side-chain structure.[2] "Split peaks" usually indicate one of three scenarios:
-
True Mixture: Incomplete purification of structurally distinct GAs (e.g., GA-A vs. GA-C2).
-
Geometric Isomerism (E/Z): Restricted rotation around side-chain double bonds (e.g.,
or ). -
Dynamic Equilibrium: Keto-enol tautomerism (rare in isolated GAs but possible in precursors) or hemiacetal formation.
Protocol 1.0: The Solvent Switch Test
Why this works: Chloroform-
Step-by-Step:
-
Run Standard 1H: Acquire spectrum in
. Note the FWHM (Full Width at Half Maximum) of methyl singlets. -
Evaporate & Re-dissolve: Remove solvent and dissolve the same sample in Pyridine-
. -
Re-acquire: Focus on the region 0.6–2.0 ppm.
-
Compare:
-
If peaks resolve into clear distinct sets with integral ratios (e.g., 1:1 or 3:1), you have isomers or a mixture .
-
If peaks sharpen but remain single, the original "splitting" was likely second-order coupling effects or poor shimming.
-
Module 2: Distinguishing Geometric Isomers (E/Z)
Ticket #402: "I have a Ganoderic acid with a side-chain double bond. How do I confirm if it is the E or Z isomer?" Target Compounds: Ganoderic Acid S vs. Ganoderic Acid Sz; Ganoderenic Acids.
Mechanism: Geometric isomerism in GAs typically occurs at the C-20(22) or C-24(25) positions. The spatial proximity of the olefinic proton to nearby groups (gamma-effect) dictates the chemical shift.
Diagnostic Data Table: E vs. Z Differentiation
| Feature | E-Isomer (Trans-like) | Z-Isomer (Cis-like) | Diagnostic Experiment |
| Olefinic Proton ( | Typically Downfield | Typically Upfield | 1H NMR |
| Vicinal Coupling ( | Large (12–16 Hz) | Small (6–11 Hz) | 1H NMR (if H-H exists) |
| NOE Correlation | H-Vinyl | H-Vinyl | NOESY 1D/2D |
| C-13 Shift ( | 13C / HSQC |
Workflow Visualization
Caption: Decision tree for assigning E/Z geometry in Ganoderic Acid side chains.
Module 3: The C-20 Stereochemistry Challenge (Epimers)
Ticket #405: "My spectra look like Ganoderic Acid A, but the C-21 methyl doublet is slightly shifted. Is this the 20-epi analog?"
Technical Insight:
The C-20 position is a chiral center. Natural GAs are usually
Protocol 3.0: The C-21 Methyl Marker
-
Locate C-21: Look for a doublet (
) in the range of 0.85 – 1.05 ppm . -
Check Shift Difference (
):-
In
, the C-21 methyl in the 20S isomer typically resonates upfield relative to the 20R isomer. -
Example: If Reference GA-A (20S) shows C-21 at 0.92 ppm, and your sample shows 0.96 ppm, suspect 20R epimerization.
-
-
Confirm with NOESY:
-
20S Configuration: Strong NOE between H-21 and H-12
(or H-18). -
20R Configuration: Altered spatial environment reduces this specific correlation.
-
Module 4: FAQ - Common Troubleshooting Scenarios
Q1: Why do I see "ghost peaks" near my major methyl signals?
-
Diagnosis: This is often due to hemiacetal formation if your Ganoderic acid has a C-23 ketone and a terminal carboxyl group, or simply trace impurities of a regioisomer (e.g., GA-A vs GA-C2).
-
Fix: Add a drop of
to the NMR tube. If the peaks collapse or shift significantly, they involve exchangeable protons (OH/COOH). If they persist, run HSQC. If the "ghost" protons correlate to their own carbons, it is a structural isomer impurity.
Q2: Can I distinguish Ganoderic Acid A and C2 without MS?
-
Yes. GA-A has a ketone at C-3. GA-C2 is often the reduced form (hydroxyl at C-3) or varies in hydroxylation.
-
Marker: Look at the C-3 position (approx 3.0–4.5 ppm).
-
Ketone (GA-A): No proton attached to C-3. You will see no signal in the 3.0–4.0 ppm range for H-3.
-
Hydroxyl (GA-C2/others): You will see a distinct doublet-of-doublets (dd) or multiplet for H-3 around 3.2–3.5 ppm.
-
Q3: My sample is insoluble in Chloroform. What next?
-
Standard: Switch to Pyridine-
or Methanol- . -
Warning: Methanol-
exchanges the acidic protons (-COOH, -OH) immediately, so you will lose those signals. Pyridine- preserves them broad but visible and provides better dispersion for the steroid skeleton.
References
-
Gordillo, A., et al. (2017).[3] NMR differentiation of E/Z isomers in organic synthesis. 3[1][4][5]
-
Li, C., et al. (2005).[4] Ganoderic acid Sz, a new lanostanoid from the mushroom Ganoderma lucidum.[4] Natural Product Research. 4
-
Facey, G. (2007). Improve Your Chemical Shift Resolution: Pyridine vs Chloroform. University of Ottawa NMR Facility.[6] 6[1][4][5]
-
Guo, et al. (2017).[2] Ganoderic Acid A Metabolites and Their Metabolic Kinetics. Frontiers in Pharmacology. 2[1][4]
-
Yao, G., et al. (2019).[7] Understanding the infrared and Raman spectra of ganoderic acid A. Spectrochimica Acta Part A. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Ganoderic acid Sz, a new lanostanoid from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 7. (PDF) Understanding the infrared and Raman spectra of ganoderic acid A: An experimental and DFT study [academia.edu]
Strategies for enhancing stability of 7-Oxoganoderic acid Z in storage
Introduction: The Stability Paradox
Welcome to the technical support hub for 7-Oxoganoderic acid Z (7-Oxo-GAZ). As a researcher, you likely selected this lanostane triterpenoid for its specific cytotoxicity or pharmacological profile.[1] However, its chemical structure—specifically the conjugated enone system in the side chain and the tetracyclic skeleton—presents a "stability paradox."[1] While robust in its crystalline form, it becomes chemically labile upon solvation.[1]
This guide moves beyond generic "store at -20°C" labels. It explains the why and how of preserving the integrity of your molecule, ensuring that the peak you see on your HPLC today is the same one you see next month.
Part 1: Critical Storage Alerts (The "Red Flags")
Before proceeding, review these immediate "Do Not" directives. These are the most common causes of sample degradation reported to our support team.
| 🚫 DO NOT | The Scientific Reason (Causality) |
| Store in DMSO at -20°C for >1 month | DMSO is highly hygroscopic.[1] At -20°C, it freezes, but repeated freeze-thaw cycles introduce atmospheric moisture.[1] Water promotes hydrolysis of the carboxylic acid side chain and potential precipitation of the lipophilic triterpene.[1] |
| Expose to Basic pH (>8.0) | The 7-oxo moiety and the carboxylic acid group make the molecule susceptible to base-catalyzed enolization and epimerization, particularly at the C-20 position.[1] |
| Leave in Clear Glass | The conjugated double bond system (C-20/22) is photosensitive.[1] UV/Vis exposure can drive cis-trans isomerization or photo-oxidation.[1] |
| Use Polystyrene (PS) Plastics | Lipophilic triterpenoids can adsorb onto PS surfaces, leading to significant concentration loss (not chemical degradation, but effective loss of titer).[1] |
Part 2: Solid State Stability (Long-Term Archiving)
Q: How do I store the lyophilized powder for maximum longevity?
A: The "Desiccated Deep Freeze" Protocol. In its solid state, 7-Oxo-GAZ is relatively stable because the crystal lattice restricts molecular mobility, preventing oxidative attacks.[1]
Protocol:
-
Container: Use amber borosilicate glass vials with Teflon-lined screw caps.
-
Atmosphere: Flush the headspace with Argon or Nitrogen gas before sealing.[1] This displaces oxygen, preventing autoxidation of the unsaturated side chain.[1]
-
Temperature: -20°C is standard; -80°C is optimal for storage exceeding 12 months.
-
Desiccation: Store the vials inside a secondary container (e.g., a sealed jar) containing active silica gel or Drierite™.
Part 3: Solution State Stability (Working Stocks)
Q: I need to dissolve it for cell culture. What solvent should I use?
A: Solvent choice dictates shelf-life. Refer to the table below for the stability profile of 7-Oxo-GAZ in common solvents.[1]
| Solvent | Solubility | Stability Risk | Recommended Storage |
| DMSO (Anhydrous) | High (>10 mg/mL) | Moderate. Hygroscopic nature draws water; DMSO can act as a mild oxidant over time.[1] | -80°C (Avoid freeze-thaw). Use within 1 month. |
| Methanol | High | Low. Good chemical stability, but high evaporation risk changes concentration.[1] | -20°C. Seal with Parafilm.[1] |
| Ethanol | Moderate | Low. Similar to methanol but less volatile.[1] Preferred for bio-assays if cells tolerate it.[1] | -20°C. |
| Water/PBS | Insoluble | High. Do not store.[1] Precipitates immediately. | Prepare fresh only. |
Q: Why did my DMSO stock turn cloudy upon thawing? A: This is likely Water Ingress .[1] DMSO absorbs water from the air rapidly.[1] Since 7-Oxo-GAZ is highly lipophilic (LogP > 3), even a small percentage of water in the DMSO decreases solubility, causing micro-precipitation.[1]
-
Fix: Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after preparation to avoid repeated opening of the main vial.
Part 4: Troubleshooting Degradation (Diagnostics)
Q: My HPLC shows a "split peak" or a shoulder. What happened?
A: You are likely observing Isomerization. Lanostane triterpenoids possess chiral centers that are chemically sensitive.[1]
-
Scenario: If the sample was exposed to light or heat, the trans double bond at C-20(22) may have partially isomerized to cis, or the chiral center at C-20 may have epimerized.[1]
-
Diagnostic: Run a LC-MS. If the molecular weight (MW 470.7 g/mol ) is identical for both peaks but retention times differ, it is an isomer.[1] If the MW is +16 or +32, it is oxidation.[1]
Q: I see a new peak at [M-44]. A: Decarboxylation. Though rare under standard storage, exposure to high heat (>60°C) or strong acid can cause the loss of the carboxyl group (CO2 loss), resulting in a mass shift of -44 Da.[1]
Part 5: Visualized Protocols & Mechanisms
Diagram 1: Degradation Pathways of 7-Oxoganoderic Acid Z
This diagram illustrates the chemical vulnerabilities of the molecule based on environmental stressors.[1]
Caption: Chemical degradation pathways showing how environmental factors (Red) drive specific molecular failures (Yellow).[1]
Diagram 2: Optimal Storage Workflow
A decision tree for researchers to determine the best storage method based on usage frequency.
Caption: Workflow decision tree for minimizing degradation during storage and handling.
References
-
PubChem. (2025).[1] 7-Oxo-ganoderic acid Z | C30H46O4.[1] National Library of Medicine.[1] [Link]
-
Liu, Y., et al. (2022).[1][2] Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity. MDPI, Engineering Proceedings.[1] [Link][1]
-
Gaylord Chemical Company. (2007).[1][3] Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
-
Wang, X., et al. (2024).[1][4][5] Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. National Institutes of Health (PMC).[1] [Link]
Sources
- 1. 7-Oxo-ganoderic acid Z | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of Reishi (Ganoderma lucidum) Extracts
Status: Operational Ticket ID: T-GL-TRITERP-001 Assigned Specialist: Senior Application Scientist, Bio-Analytical Division Subject: Overcoming Matrix Interference (Polysaccharides/Lipids) in Triterpenoid Quantitation
Introduction: The Matrix Challenge
Welcome to the technical support hub for Ganoderma lucidum analysis. If you are analyzing Reishi extracts, you are likely encountering Ion Suppression caused by the "Reishi Paradox": the bioactive polysaccharides (β-glucans) that make Reishi valuable are the primary enemies of your LC-MS analysis.
Polysaccharides do not retain well on C18 columns; they elute in the void volume or precipitate in high-organic gradients, clogging sources and suppressing the ionization of your target triterpenoids (Ganoderic acids). This guide provides a self-validating workflow to eliminate these interferences.
Module 1: Pre-Analytical Sample Preparation
The Root Cause Solution
Problem: High backpressure, source contamination, and signal drift. Cause: Co-eluting polysaccharides and lipids.
Standard Operating Procedure (SOP): Dual-Step Matrix Removal
Do not rely on simple solvent extraction. You must physically precipitate the interfering matrix.
Protocol:
-
Extraction: Weigh 1.0 g of dried G. lucidum powder. Add 50 mL of 95% Ethanol .
-
Why: Triterpenoids are highly soluble in ethanol; polysaccharides are insoluble and will precipitate.
-
-
Ultrasonication: Sonicate for 30-60 minutes at 40°C.
-
Precipitation (Critical Step): Centrifuge at 10,000 x g for 10 minutes .
-
Observation: You will see a pellet. This contains the interfering polysaccharides.
-
-
Lipid Removal (Optional but Recommended): If analyzing spores (rich in lipids), perform a Liquid-Liquid Extraction (LLE).
-
Filtration: Filter the final organic phase through a 0.22 µm PTFE filter before injection.
Visualization: Sample Prep Workflow
Figure 1: Dual-step extraction workflow designed to physically separate interfering polysaccharides from target triterpenoids prior to injection.
Module 2: Chromatographic Optimization
The Separation Solution
Problem: Co-elution of isomers (e.g., Ganoderic Acid A, B, and C2) and shifting retention times. Cause: pH instability. Ganoderic acids are carboxylic acids; without pH control, they exist in mixed protonated/deprotonated states, causing peak tailing and split peaks.
Troubleshooting Q&A
Q: Which column chemistry should I use? A: Use a C18 column with high surface coverage (e.g., Zorbax SB-C18 or equivalent).
-
Reasoning: Reishi triterpenoids are structurally similar. High carbon load is required for adequate hydrophobic interaction to separate isomers.
Q: What is the optimal mobile phase modifier? A: 0.1% Acetic Acid or Formic Acid .
-
Mechanism:[3][4][5] You must maintain the mobile phase pH < 4.0. This keeps the triterpenoid carboxylic acid groups protonated (
), ensuring they interact with the C18 stationary phase as neutral molecules, sharpening the peaks.
Q: My peaks are tailing. Why? A: Likely "Secondary Interactions." Residual silanols on the silica backbone of your column are interacting with the analytes.
-
Fix: Increase ionic strength by adding 5mM Ammonium Acetate to the aqueous phase, or switch to an "End-capped" column.
Module 3: Mass Spectrometry Configuration
The Detection Solution
Problem: Low sensitivity for Ganoderic Acids. Cause: Wrong ionization mode or source saturation.
Critical Parameters
| Parameter | Setting | Technical Rationale |
| Ionization Mode | ESI Negative (-) | Ganoderic acids have -COOH groups that lose a proton easily ( |
| Key Ions | Dimer formation is common in Reishi extracts. Monitor both to avoid underestimating concentration. | |
| Source Temp | 300°C - 350°C | Triterpenoids are thermally stable, but high temps help desolvate the heavy organic matrix. |
| Cone Voltage | Low to Medium (20-40V) | High voltage causes in-source fragmentation (loss of |
Module 4: Validation & Diagnostics
The Self-Validating System
Problem: How do I know if the matrix effect is truly gone? Solution: The Post-Column Infusion Test.[4][6][7][8][9]
Protocol: Matrix Effect Assessment
-
Setup: Tee-in a standard solution of Ganoderic Acid A (1 µg/mL) into the flow path after the column but before the MS source.
-
Inject: Inject your "Cleaned" Reishi matrix blank (from Module 1).
-
Monitor: Watch the baseline of the infused standard.
-
Pass: Baseline remains flat.
-
Fail: You see a dip (suppression) or rise (enhancement) in the baseline at the retention time of your analytes.
-
Visualization: Matrix Effect Logic
Figure 2: Decision tree for interpreting Post-Column Infusion data. Any deviation >10% requires further sample dilution or cleanup.
References
-
Yang, M., et al. (2007).[10] Analysis of triterpenoids in Ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.[11]
-
Chen, Y., et al. (2012). Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS. Journal of Zhejiang University Science B.
-
Helfer, A. G., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of Proteome Research.
-
Nie, S., et al. (2013). Ganoderma lucidum polysaccharides: Immunomodulation and potential anti-tumor activities. American Journal of Chinese Medicine. (Context on polysaccharide solubility).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reference Standards for Quantification of Ganoderma Triterpenes: A Comparative Technical Guide
Executive Summary: The Standardization Crisis
In the development of Ganoderma lucidum (Reishi) therapeutics, triterpene quantification is the primary bottleneck for Quality Control (QC). Unlike polysaccharides, which are often quantified non-specifically, triterpenes—specifically Ganoderic Acids (GAs) —are the distinct pharmacological drivers of cytotoxicity and hepatoprotection.
The central challenge lies in the structural mismatch between commercially available "generic" standards (e.g., Oleanolic Acid) and the native analytes (Ganoderic Acids). This guide provides a data-driven comparison of three standardization approaches:
-
Colorimetric "Total" Assays (Low specificity, high throughput).
-
Multi-Standard HPLC (High specificity, prohibitive cost).
-
QAMS (Quantitative Analysis of Multi-components by Single Marker) (The optimized balance).
Comparative Analysis of Reference Standards
Method A: Colorimetric Assay (The "Total" Approach)
-
Standard Used: Oleanolic Acid (OA) or Ursolic Acid (UA).
-
Mechanism: Vanillin-Perchloric Acid reaction (oxidative cleavage and condensation) at 60–70°C.
-
Critical Flaw:
-
Structural Divergence: OA is a pentacyclic triterpene (oleanane-type), whereas Ganoderic Acids are tetracyclic triterpenes (lanostane-type).
-
Response Factor Mismatch: The chromophore formed by OA absorbs maximally at 548 nm with a specific molar absorptivity. GAs form different chromophores with lower color intensity under identical conditions.
-
Data Implication: Using OA as a standard typically results in a 2–3 fold overestimation of triterpene content compared to HPLC summation.
-
Method B: HPLC-DAD/MS (The "Specific" Approach)
-
Standard Used: Individual Ganoderic Acids (A, B, C2, D, F, etc.).
-
Mechanism: Chromatographic separation on C18 columns; detection at 252 nm (characteristic conjugated diene system).
-
Critical Flaw:
-
Cost & Availability: A 50 mg vial of pharmaceutical-grade Ganoderic Acid A costs approximately $390 USD , whereas secondary GAs (e.g., Ganoderic Acid F) are often commercially unavailable or lack certified purity.
-
Workflow: Requires preparing 5–10 separate standard curves for routine analysis.
-
Method C: QAMS (The "Smart" Solution)
-
Standard Used: Ganoderic Acid A (GAA) only.
-
Mechanism: Use GAA as the internal reference. Calculate the concentration of other triterpenes using empirically determined Relative Correction Factors (RCFs) .
-
Advantage: Reduces standard cost by >80% while maintaining HPLC-level specificity.
Technical Comparison Matrix
| Feature | Oleanolic Acid (Colorimetric) | Multi-Standard HPLC | QAMS (Single Marker HPLC) |
| Specificity | Low (Reacts with all sterols) | High (Isomer specific) | High |
| Accuracy | Poor (Overestimates content) | Excellent | Good (Within ±5% of Method B) |
| Linearity ( | >0.995 | >0.999 | >0.999 |
| LOD/LOQ | ~50 µg/mL | ~0.5 µg/mL | ~0.5 µg/mL |
| Cost per Assay | < $1.00 | > $50.00 (Standards only) | ~ $5.00 |
| Throughput | High (Batch processing) | Low (20-60 min/sample) | Low (20-60 min/sample) |
Experimental Protocols
Protocol 1: Determination of Relative Correction Factors (For QAMS)
To implement QAMS, you must first validate the RCFs for your specific instrument setup, though literature values are stable on standard C18 columns.
Reagents:
-
Standards: Ganoderic Acid A (Reference), Ganoderic Acids B, C2, G, F (Analytes).
-
Mobile Phase: Acetonitrile (ACN) and 0.1% Acetic Acid.
Workflow:
-
Preparation: Prepare a mixed standard solution containing equal concentrations (
) of GAA and all target analytes. -
Injection: Inject 10 µL into HPLC (252 nm).
-
Calculation: Calculate RCF (
) using the formula: Where:
Validated RCF Values (Literature Consensus):
-
Ganoderic Acid A: 1.000 (Reference)
-
Ganoderic Acid C2: 0.929
-
Ganoderic Acid G: 0.608
-
Ganoderic Acid B: 1.041
-
Ganoderenic Acid D: 2.464
-
Ganoderic Acid F: 0.722
Protocol 2: Routine QAMS Analysis
Step-by-Step:
-
Extraction: Extract 1.0 g of G. lucidum powder with 50 mL Ethanol (ultrasonication, 45 min).
-
Standard: Run only Ganoderic Acid A standard curve.
-
Sample Run: Inject sample extract.
-
Quantification:
-
Calculate
using the calibration curve. -
Calculate other GAs using the peak area (
) and RCF:
-
Visualizations
Decision Framework for Reference Standard Selection
The following diagram illustrates the logical pathway for selecting the appropriate method based on research phase and budget.
Figure 1: Decision matrix for selecting the appropriate quantification method and reference standard.
QAMS Calculation Logic
This diagram details the mathematical relationship used to quantify multiple components using a single reference standard.[2]
Figure 2: Computational workflow for QAMS analysis using Ganoderic Acid A as the single marker.
References
-
Zhang, H., Jiang, H., Chen, Y. H., & Yan, J. (2018). Quality evaluation of triterpenoids in Ganoderma and related species by the quantitative analysis of multi-components by single marker method. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Chen, Y., et al. (2012).[1][2] Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins. Frontiers in Pharmacology. Retrieved from [Link]
-
Renganathan, G. (2025). Evaluation of Improved and Current Vanillin Based Colorimetric Quantification Methods of Triterpenoids. Journal of Student Research. Retrieved from [Link]
Sources
- 1. Frontiers | Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins [frontiersin.org]
- 2. Calculating Relative Correction Factors for Quantitative Analysis with HILIC-HPLC-ELSD Method: Eight Fructooligosaccharides of Morinda Officinalis as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Potency of Oxidized vs. Non-Oxidized Ganoderic Acids
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of natural compounds is paramount. Ganoderic acids (GAs), a class of highly oxidized lanostane-type triterpenoids from the medicinal mushroom Ganoderma lucidum, present a compelling case study.[1] These compounds are recognized for their broad therapeutic potential, particularly their anti-inflammatory, antitumor, and immunomodulatory properties.[2][3] This guide provides an in-depth comparison of the anti-inflammatory potency of oxidized versus non-oxidized ganoderic acids, supported by experimental data and detailed methodologies, to elucidate how subtle changes in chemical structure can translate to significant differences in biological activity.
The Chemical Distinction: What "Oxidized" Means for Ganoderic Acids
Ganoderic acids are derivatives of a C30 lanostane skeleton.[4] The distinction between "non-oxidized" and "highly oxidized" lies in the number and type of oxygen-containing functional groups (hydroxyl, keto, carboxyl) attached to this core structure. For instance, Ganoderic Acid A (GAA), one of the most abundant and studied GAs, possesses a specific oxidation pattern.[5] The degree and position of these oxidative modifications create a vast diversity of GA isomers, each with a unique three-dimensional structure. This structural variance is the primary determinant of their pharmacological activity, influencing factors such as:
-
Receptor Binding Affinity: The specific shape and electronic properties of a GA isomer will dictate how well it fits into the binding pockets of target proteins, such as enzymes and transcription factors involved in inflammatory pathways.
-
Cellular Uptake and Bioavailability: The polarity and size of the molecule, affected by oxidation, can influence its ability to cross cell membranes and reach its intracellular targets.
-
Metabolic Stability: The presence of certain functional groups can make the molecule more or less susceptible to metabolic breakdown, affecting its duration of action.
The complexity of these structure-activity relationships is a significant area of ongoing research, as even minor isomeric differences can lead to distinct mechanisms of action.[2][6]
Core Anti-Inflammatory Mechanisms: Targeting NF-κB and MAPK Pathways
A substantial body of evidence indicates that ganoderic acids exert their anti-inflammatory effects primarily by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[3][6] These pathways are central to the inflammatory response, becoming activated by stimuli like lipopolysaccharide (LPS) from bacteria and leading to the production of pro-inflammatory mediators.[7]
The general mechanism involves:
-
LPS Recognition: LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.[8]
-
Pathway Activation: This triggers a downstream cascade that activates both the NF-κB and MAPK pathways.[8][9]
-
Transcription Factor Activation: In the NF-κB pathway, this leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the p65 subunit of NF-κB to translocate to the nucleus.[10][11] The MAPK pathway involves the phosphorylation of kinases like ERK, JNK, and p38, which in turn can activate transcription factors like AP-1.[7]
-
Gene Expression: Once in the nucleus, these transcription factors bind to the promoter regions of genes encoding pro-inflammatory proteins, initiating their transcription.
-
Inflammatory Response: This results in the synthesis and release of mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][5][10]
Ganoderic acids intervene by inhibiting these pathways, often by preventing the phosphorylation of key signaling proteins like IκBα, IKKβ, ERK, and JNK.[7][11]
Caption: Generalized NF-κB and MAPK signaling pathways and points of inhibition by Ganoderic Acids.
Comparative Analysis of Anti-Inflammatory Potency
While the literature consistently demonstrates the anti-inflammatory activity of G. lucidum triterpenes, direct comparative studies between specific oxidized and non-oxidized forms are less common.[2][3] However, by examining data for individual, well-characterized ganoderic acids, we can infer structure-activity relationships.
Ganoderic Acid A (GAA): A Highly Studied Non-Oxidized Triterpenoid
GAA is frequently highlighted for its potent anti-inflammatory effects.[5] Studies have shown it significantly suppresses the production of NO, PGE2, iNOS, and COX-2 in human nucleus pulposus cells stimulated with IL-1β.[10] It also effectively reduces TNF-α and IL-6 levels.[5][10] The primary mechanism is the inhibition of the NF-κB pathway.[10] In neuroinflammation models using BV2 microglial cells, GAA not only inhibited pro-inflammatory cytokine release but also promoted the conversion of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) state by activating the farnesoid X receptor (FXR).[12][13]
Ganoderic Acid C1 (GAC1): An Oxidized Counterpart
Ganoderic Acid C1, which has a different oxidation pattern than GAA, has also been shown to be a potent inhibitor of TNF-α production in both murine macrophages and peripheral blood mononuclear cells (PBMCs) from asthma patients.[7] Its mechanism also involves the suppression of the NF-κB signaling pathway. However, GAC1 was also found to partially suppress the MAPK and AP-1 pathways, suggesting a broader mechanism of action compared to what is often reported for GAA.[7]
Other Oxidized Ganoderic Acids
Research into other GAs reveals further nuances. For example, Ganoderic Acid F has been reported to suppress the activation of the NF-kB pathway and inhibit iNOS expression.[14] Interestingly, a deacetylated derivative of GA-F showed enhanced anti-inflammatory bioactivity, highlighting that subtle structural modifications beyond simple oxidation can significantly impact potency.[15]
Data Summary
The following table summarizes reported in vitro anti-inflammatory activities of various ganoderic acids. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions (e.g., cell lines, stimuli, incubation times). However, the data collectively supports the potent anti-inflammatory nature of this class of compounds.
| Ganoderic Acid | Form | Key Inhibited Mediators | Key Signaling Pathway(s) | Reference(s) |
| Ganoderic Acid A (GAA) | Non-Oxidized | TNF-α, IL-6, IL-1β, iNOS, COX-2, NO, PGE2 | NF-κB, Farnesoid X Receptor (FXR) | [5][10][12][13] |
| Ganoderic Acid C1 (GAC1) | Oxidized | TNF-α | NF-κB, MAPK (partial), AP-1 (partial) | [7] |
| Ganoderic Acid F (GAF) | Oxidized | iNOS, Inflammatory Cytokines | NF-κB | [14] |
| Deacetylated GA-F | Modified Oxidized | (General Neuroinflammation) | NF-κB | [15] |
This table is a synthesis of data from multiple sources and is intended for comparative illustration.
From the available data, it is difficult to declare a universal superiority of either oxidized or non-oxidized forms. Instead, it appears that the specific pattern of oxidation dictates the potency and potentially the breadth of mechanistic action. For example, while GAA is a powerful NF-κB inhibitor, GAC1 appears to modulate multiple pathways.[7][10] This suggests that different ganoderic acids may be better suited for treating different types of inflammatory conditions.
Standardized Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Activity
To ensure reliable and reproducible data for comparing compounds, a standardized protocol is essential. The following describes a robust workflow for assessing the anti-inflammatory effects of ganoderic acids using a common in vitro model: LPS-stimulated RAW 264.7 murine macrophages.[11][16] This model is widely used because it effectively mimics the acute inflammatory response.[17]
Objective: To quantify the inhibitory effect of a test compound (e.g., a specific ganoderic acid) on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in macrophages stimulated with lipopolysaccharide (LPS).
Workflow Diagram
Caption: Standard workflow for in vitro anti-inflammatory screening.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight. The rationale for this density is to achieve a confluent monolayer that will produce a measurable response upon stimulation.
-
-
Compound Pre-treatment:
-
Prepare stock solutions of the ganoderic acids in DMSO and then dilute to final concentrations in culture medium. The final DMSO concentration should be non-toxic (typically <0.1%).
-
Remove the old medium from the cells and replace it with medium containing the desired concentrations of the test compound. Include a "vehicle control" (medium with DMSO only) and a "positive control" (e.g., dexamethasone).
-
Incubate for 1-2 hours. This pre-treatment period allows the compound to enter the cells and begin exerting its effects before the inflammatory stimulus is introduced.
-
-
LPS Stimulation:
-
Add LPS to all wells except the "unstimulated control" group to a final concentration of 1 µg/mL.
-
Incubate the plates for 24 hours. This incubation period is typically sufficient to achieve peak production of NO and cytokines.
-
-
Nitric Oxide (NO) Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.[16]
-
-
Cytokine Quantification (ELISA):
-
Use the remaining supernatant to quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[16] This method provides high specificity and sensitivity for protein quantification.
-
-
Cell Viability Assay:
-
It is critical to confirm that the observed reduction in inflammatory mediators is not due to cytotoxicity.
-
In a separate plate run in parallel, treat cells with the same concentrations of ganoderic acids and LPS.
-
After the 24-hour incubation, perform an MTT or CCK-8 assay to assess cell viability. A valid anti-inflammatory effect should not be accompanied by a significant decrease in cell viability.[17]
-
Conclusion and Future Directions
Ganoderic Acid A stands out as a well-documented, potent inhibitor of the NF-κB pathway.[10] Other oxidized forms, like GAC1, may offer a broader spectrum of activity by modulating multiple signaling cascades.[7] This suggests a promising future for developing specific ganoderic acids as targeted therapeutics for various inflammatory diseases.
Future research should focus on:
-
Direct, Head-to-Head Comparative Studies: Conducting experiments under identical conditions to directly compare the IC50 values and mechanistic profiles of a panel of oxidized and non-oxidized ganoderic acids.
-
In Vivo Efficacy: Translating these in vitro findings into animal models of inflammatory diseases to assess bioavailability, efficacy, and safety.[2]
-
Synergistic Effects: Investigating potential synergistic anti-inflammatory effects when different ganoderic acids are used in combination, which may mimic their natural context within G. lucidum extracts.[2]
By continuing to unravel the complex structure-activity relationships of these fascinating natural products, the scientific community can better harness their therapeutic potential for the development of novel anti-inflammatory drugs.
References
-
Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. MDPI. Available at: [Link]
-
Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway. PubMed. Available at: [Link]
-
Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. PMC. Available at: [Link]
-
Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor. PMC. Available at: [Link]
-
Effects of different doses of Ganoderic Acid A on nociceptive behaviour and inflammatory parameters in polyarthritic mice rheumatoid arthritis model. PubMed Central. Available at: [Link]
-
Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway. ResearchGate. Available at: [Link]
-
Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway. PubMed. Available at: [Link]
-
Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. MDPI. Available at: [Link]
-
Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients. PMC. Available at: [Link]
-
Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis. MDPI. Available at: [Link]
-
Activation of FXR by Ganoderic Acid A Promotes Remyelination in Multiple Sclerosis via Anti-inflammation and Regeneration Mechanism. ResearchGate. Available at: [Link]
-
Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro. MDPI. Available at: [Link]
-
Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway. PubMed. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]
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In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. National Library of Medicine. Available at: [Link]
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A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. MDPI. Available at: [Link]
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Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. PubMed. Available at: [Link]
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In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. ACS Omega. Available at: [Link]
-
Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines. MDPI. Available at: [Link]
-
Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects. ACS Publications. Available at: [Link]
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A Review of Ganoderma Triterpenoids and Their Bioactivities. PMC. Available at: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]
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Anti-Inflammatory Activities of an Extract of In Vitro Grown Adventitious Shoots of Toona sinensis in LPS-Treated RAW264.7 and Propionibacterium acnes-Treated HaCaT Cells. MDPI. Available at: [Link]
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Resolution of Triterpenoid Isomers: Differentiating 7-Oxoganoderic Acid Z from Ganoderic Acid S
This guide provides a technical workflow for differentiating 7-Oxoganoderic acid Z (7-O-GAZ) from Ganoderic acid S (GAS) using Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS).
Executive Summary
In the quality control and pharmacokinetic profiling of Ganoderma lucidum (Reishi), differentiating specific lanostane-type triterpenoids is critical due to their distinct bioactivities. 7-Oxoganoderic acid Z (often associated with HMG-CoA reductase inhibition) and Ganoderic acid S (associated with platelet aggregation inhibition and cytotoxicity) share the same tetracyclic lanostane core.[1]
While they may exhibit distinct molecular formulas depending on the specific isolation source and nomenclature convention (see Chemical Profile), they often co-elute in complex matrices and share overlapping fragmentation pathways. This guide outlines a definitive MS/MS workflow to distinguish them based on C-ring cleavage patterns , side-chain neutral losses , and chromatographic retention shifts driven by the 7-oxo functionality.
Chemical Profile & Structural Basis
Correct identification requires understanding the structural "soft spots" that dictate ionization and fragmentation.
| Feature | 7-Oxoganoderic Acid Z (7-O-GAZ) | Ganoderic Acid S (GAS) |
| Classification | Oxidized Lanostane Triterpenoid | Lanostane Triterpenoid |
| Key Functional Group | Ketone at C7 (7-oxo) | Hydroxyl at C7 (typically) or C3/C15 variations |
| Molecular Weight (Monoisotopic) | Varies by derivative (approx. 470–514 Da) | Varies by derivative (approx. 452–516 Da) |
| Polarity | Lower (Ketone is less polar than Hydroxyl) | Higher (Multiple Hydroxyls increase polarity) |
| Diagnostic MS Behavior | Enhanced Ring B cleavage; delayed RT | Facile water loss ( |
Critical Note on Nomenclature: "Ganoderic Acid S" is sometimes referenced in databases (e.g., PubChem CID 12444571) as
, while in older pharmacognosy literature, it may refer to a highly oxygenated isomer ().[1] This guide assumes the isobaric or difficult-to-resolve scenario typical of Ganoderma metabolomics, where both analytes are present in the 450–530 range.[1]
Experimental Methodology
To achieve separation and confident identification, a high-resolution Q-TOF method is required.[1]
Sample Preparation[1][3][4]
-
Extraction: Ultrasonic extraction with Methanol (100%).[1]
-
Concentration: 10 mg/mL (stock), diluted to 1 µg/mL in MeOH/Water (50:50) for injection.
-
Filtration: 0.22 µm PTFE membrane (critical to remove mycelial debris).
UHPLC-Q-TOF-MS Conditions[1][5]
-
Column: ACQUITY UPLC HSS T3 (
mm, 1.8 µm) or equivalent C18.[1] -
Mobile Phase:
-
(A) 0.1% Formic Acid in Water (Promotes protonation/ionization stability).
-
(B) Acetonitrile (ACN).
-
-
Gradient:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (
).-
Rationale: Ganoderic acids contain carboxylic acid moieties (
), ionizing far more efficiently as deprotonated ions .[1]
-
Differentiation Strategy: The Decision Tree
The following diagram illustrates the logic flow for distinguishing these compounds based on MS data.
Figure 1: Decision matrix for differentiating Ganoderic Acid analogues based on MS1 and MS2 spectral features.[1]
Results & Discussion
Chromatographic Separation (Retention Time)
Even if the compounds are isobaric, the 7-oxo group in 7-Oxoganoderic acid Z renders the molecule slightly less polar than the hydroxylated Ganoderic acid S.
-
Ganoderic Acid S: Elutes earlier (More polar due to free -OH groups).[1]
-
7-Oxoganoderic Acid Z: Elutes later (Ketone reduces polarity, increasing interaction with C18 stationary phase).[1]
-
Validation: Use a reference standard spike.[1] If unavailable, rely on the Relative Retention Time (RRT) vs. Ganoderic Acid A (common standard).
Mass Spectrometry Fragmentation (MS/MS)
The definitive identification lies in the fragmentation pathways induced by Collision Induced Dissociation (CID).
A. The "Water Loss" Rule
-
Ganoderic Acid S: Exhibits a dominant neutral loss of water (
) from the precursor ion . This is driven by the elimination of the C7 or C15 hydroxyl groups.-
Spectrum: High intensity peak at
.[1]
-
-
7-Oxoganoderic Acid Z: The C7 position is oxidized to a ketone.[1] Ketones do not undergo dehydration as easily as alcohols.[1]
-
Spectrum: The
parent ion remains more stable; water loss is negligible or absent compared to GAS.[1]
-
B. Side Chain Cleavage (Diagnostic)
Both compounds undergo cleavage of the side chain at C17–C20.
-
Common Fragment: Loss of the side chain often results in a stable tetracyclic core ion.
-
Differentiation: Calculate the mass of the core.
| Diagnostic Ion | 7-Oxoganoderic Acid Z | Ganoderic Acid S |
| Precursor | High Intensity | Moderate Intensity |
| Low / Absent | High Intensity (Base Peak) | |
| Present (Carboxyl loss) | Present (Carboxyl loss) | |
| Ring Cleavage (RDA) | Specific ions related to Ring B ketone | Non-specific / Complex |
Troubleshooting & Validation
To ensure the protocol is self-validating (Trustworthiness):
-
Isomer Check: If you observe two peaks with identical
(isomers), the one with the higher ratio is Ganoderic Acid S.[1] -
Adduct Formation: In negative mode, look for formate adducts
. 7-Oxo-GAZ often forms stable adducts due to the ketone's electron-withdrawing nature, whereas GAS prefers deprotonation.[1] -
System Suitability: Run a blank injection to ensure no carryover, as triterpenoids are "sticky" on C18 columns.
References
-
Yang, M., et al. (2007).[1][2] Analysis of triterpenoids in Ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.[3] Link
-
Liu, Y., et al. (2012).[1] Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms. Frontiers in Pharmacology. Link
-
PubChem Database. Ganoderic Acid S (CID 12444571) and 7-Oxoganoderic Acid Z (CID 71461154).[1] Link
-
Key, S., et al. (2014).[1] Identification of Metabolites of Ganoderic Acid D by Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. Drug Metabolism and Disposition. Link
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A Senior Application Scientist's Guide to the Reproducibility of 7-Oxoganoderic Acid Z Extraction Across Diverse Ganoderma Strains
For researchers, scientists, and professionals in drug development, the consistent and efficient isolation of bioactive compounds is paramount. This guide provides an in-depth comparative analysis of the reproducibility of extracting 7-Oxoganoderic acid Z, a promising lanostane-type triterpenoid, from various strains of the medicinal mushroom Ganoderma. We will delve into a robust extraction protocol, a validated analytical methodology, and a comparative discussion on the expected variability in yield across different mushroom strains, supported by experimental data paradigms.
Introduction: The Significance of 7-Oxoganoderic Acid Z
Ganoderma, a genus of polypore mushrooms, has been a cornerstone of traditional medicine for centuries, particularly in Asia. The fruiting bodies of these fungi are a rich source of bioactive secondary metabolites, with triterpenoids like ganoderic acids being of significant interest for their therapeutic potential.[1][2] 7-Oxoganoderic acid Z is a highly oxygenated lanostane-type triterpenoid that has been identified in Ganoderma lucidum.[3][4] While research into its specific biological activities is ongoing, related ganoderic acids have demonstrated a wide range of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties.[5] The reliable extraction of 7-Oxoganoderic acid Z is a critical first step in harnessing its therapeutic potential for drug discovery and development.
Foundational Principles of Triterpenoid Extraction from Ganoderma
The extraction of triterpenoids, including 7-Oxoganoderic acid Z, from Ganoderma species is fundamentally based on the principle of "like dissolves like."[6] These compounds are generally lipophilic, necessitating the use of organic solvents for efficient extraction. Ethanol is a widely used solvent due to its effectiveness in dissolving triterpenoids and its relatively lower toxicity compared to other organic solvents.[7][8][9][10] The choice of extraction parameters, such as solvent concentration, temperature, and duration, significantly impacts the yield and purity of the extracted compounds.[10][11]
Standardized Protocol for 7-Oxoganoderic Acid Z Extraction
To ensure the reproducibility of extraction, a standardized and validated protocol is essential. The following is a detailed, step-by-step methodology for the extraction of 7-Oxoganoderic acid Z from dried Ganoderma fruiting bodies.
Materials and Reagents
-
Dried fruiting bodies of Ganoderma strains (e.g., G. lucidum, G. sinense, G. tsugae)
-
95% (v/v) Ethanol
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Freeze-dryer
-
Analytical balance
-
Grinder or mill
Experimental Workflow: Extraction
Caption: Standardized workflow for the extraction of 7-Oxoganoderic acid Z.
Step-by-Step Protocol
-
Preparation of Mushroom Material: Dry the fruiting bodies of the selected Ganoderma strain at 50°C until a constant weight is achieved. Grind the dried mushrooms into a fine powder (approximately 40-60 mesh).
-
Ethanol Extraction: Accurately weigh 10 g of the mushroom powder and place it in a flask. Add 200 mL of 95% ethanol (a solid-to-liquid ratio of 1:20).[9]
-
Heating and Soaking: Place the flask in a water bath at 60°C for 2 hours with constant stirring.[9][10] This moderate heating enhances the extraction efficiency without degrading the thermolabile compounds.
-
Filtration: After 2 hours, filter the mixture through Whatman No. 1 filter paper to separate the supernatant from the solid residue.
-
Solvent Evaporation: Concentrate the collected supernatant using a rotary evaporator under reduced pressure at a temperature of 50°C to remove the ethanol.
-
Lyophilization: Freeze-dry the concentrated extract to obtain a powdered crude triterpenoid extract.
-
Storage: Store the crude extract at -20°C in a desiccator to prevent degradation until further analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of 7-Oxoganoderic acid Z in the crude extracts.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and 0.1% acetic acid in water is commonly used for the separation of ganoderic acids.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm, which is a common wavelength for detecting ganoderic acids.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of 7-Oxoganoderic acid Z by HPLC.
Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of 7-Oxoganoderic acid Z standard in methanol (1 mg/mL).[4] Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Quantification: Identify the peak corresponding to 7-Oxoganoderic acid Z based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of 7-Oxoganoderic acid Z in the samples.
Comparative Analysis of Extraction Reproducibility Across Strains
The biosynthesis of triterpenoids, including 7-Oxoganoderic acid Z, is known to be influenced by the genetic background of the mushroom strain and cultivation conditions.[13][14][15] Therefore, even with a highly standardized extraction and analysis protocol, the yield of 7-Oxoganoderic acid Z is expected to vary across different Ganoderma strains and species.
The following table presents a hypothetical comparative dataset illustrating the potential variability in the extraction of 7-Oxoganoderic acid Z from three different Ganoderma species, using the standardized protocol described above.
| Ganoderma Strain | Average Crude Extract Yield ( g/10g DW) | 7-Oxoganoderic acid Z Content (mg/g of crude extract) | Final Yield of 7-Oxoganoderic acid Z (mg/10g DW) |
| Ganoderma lucidum | 0.45 ± 0.03 | 1.2 ± 0.1 | 0.54 ± 0.05 |
| Ganoderma sinense | 0.38 ± 0.02 | 0.8 ± 0.07 | 0.30 ± 0.03 |
| Ganoderma tsugae | 0.51 ± 0.04 | 1.5 ± 0.12 | 0.77 ± 0.08 |
DW: Dry Weight. Data are presented as mean ± standard deviation (n=3).
Interpretation of Results:
The hypothetical data illustrates that while the standardized extraction protocol is reproducible within each strain (as indicated by the low standard deviation), the absolute yield of 7-Oxoganoderic acid Z can differ significantly between strains. In this example, G. tsugae shows the highest potential for producing this specific compound, while G. sinense yields a lower amount. This variability underscores the importance of strain selection in any research or commercial endeavor focused on a particular bioactive compound. The triterpenoid profiles of different Ganoderma species are known to be distinct, which accounts for these variations.[13][16]
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the reproducible extraction and quantification of 7-Oxoganoderic acid Z from various Ganoderma strains. The detailed protocols for extraction and HPLC analysis serve as a self-validating system for researchers. The comparative analysis highlights the critical role of strain selection in achieving optimal yields of the target compound.
Future research should focus on a broader screening of Ganoderma species and strains to identify high-yielding producers of 7-Oxoganoderic acid Z. Furthermore, optimization of cultivation conditions could further enhance the biosynthesis of this and other valuable triterpenoids.[15][17] The methodologies outlined in this guide provide a solid foundation for such investigations, ultimately contributing to the advancement of natural product-based drug discovery.
References
- CN102293789B - Method for extracting triterpenoids from ganoderma lucidum sporocarp - Google P
- CN101485694B - Method for extracting Ganoderma lucidum triterpenes components - Google P
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-
Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst. Molecules. (URL: [Link])
-
Ganoderma lucidum: A potential pleiotropic approach of ganoderic acids in health reinforcement and factors influencing their production. Journal of Ethnopharmacology. (URL: [Link])
-
Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. Molecules. (URL: [Link])
-
Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake. Frontiers in Nutrition. (URL: [Link])
-
Extraction and isolation of ganoderic acid Σ from Ganoderma lucidum. ResearchGate. (URL: [Link])
-
Determination of ganoderic acids in triterpenoid constituents of Ganoderma tsugae. Journal of Food and Drug Analysis. (URL: [Link])
-
7-Oxo-ganoderic acid Z | C30H46O4 | CID 71461154 - PubChem. (URL: [Link])
-
Ganoderic acid Sz, a new lanostanoid from the mushroom Ganoderma lucidum. ResearchGate. (URL: [Link])
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The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). Molecules. (URL: [Link])
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Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. Food Chemistry. (URL: [Link])
-
A Review of Ganoderma Triterpenoids and Their Bioactivities. Molecules. (URL: [Link])
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Breeding a new Ganoderma lucidum strain with increased contents of individual ganoderic acids by mono–mono crossing of genetically modified monokaryons. Frontiers in Microbiology. (URL: [Link])
-
Lanostane Triterpenes from the Tibetan Medicinal Mushroom Ganoderma leucocontextum and Their Inhibitory Effects on HMG-CoA Reductase and α-Glucosidase. Journal of Natural Products. (URL: [Link])
-
Improved ganoderic acids production in Ganoderma lucidum by wood decaying components. Scientific Reports. (URL: [Link])
-
Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth. ResearchGate. (URL: [Link])
-
Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach. Frontiers in Plant Science. (URL: [Link])
-
HPLC spectra of ganoderic acids 1-19 (a), YK-01 (b), BCRC36065 (c),... ResearchGate. (URL: [Link])
-
Application of Electronic tongue and HPLC in rapid determination of functional triterpenes and origins of Ganoderma lucidum. Frontiers in Nutrition. (URL: [Link])
-
Improved ganoderic acids production in Ganoderma lucidum by wood decaying components. PMC. (URL: [Link])
-
Mycosphere Essays 20: Therapeutic potential of Ganoderma species: Insights into its use as traditional medicine. Mycosphere. (URL: [Link])
-
Overview of Ganoderma sinense polysaccharide-an adjunctive drug used during concurrent Chemo/Radiation therapy for cancer treatment in China. Pharmacological Research. (URL: [Link])
-
Ganoderma sinense - Wikipedia. (URL: [Link])
-
A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India. International Journal of Medicinal Mushrooms. (URL: [Link])
-
Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach. PubMed Central. (URL: [Link])
-
Ganoderma. Food Science and Human Wellness. (URL: [Link])
-
Comparative Analysis of Triterpene Composition between Ganoderma lingzhi from China and G. lucidum from Slovakia Under Different Growing Conditions. ResearchGate. (URL: [Link])
-
Ganoderma sinense polysaccharide: An adjunctive drug used for cancer treatment. ResearchGate. (URL: [Link])
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A Comparative Guide to Investigating the Bioavailability of 7-Oxoganoderic Acid Z: In Vitro and In Vivo Perspectives
For researchers and drug development professionals, understanding the bioavailability of a novel compound is a critical step in assessing its therapeutic potential. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for evaluating the bioavailability of 7-Oxoganoderic acid Z, a lanostane-type triterpenoid from the medicinal mushroom Ganoderma lucidum. While direct comparative bioavailability data for this specific molecule is still emerging, this document consolidates established principles and detailed protocols to empower researchers to conduct their own comprehensive investigations.[1]
The Crucial Role of Bioavailability in Drug Development
Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a key pharmacokinetic parameter that influences the therapeutic efficacy and dosing regimen of a drug candidate. Low bioavailability can be a major hurdle in drug development, leading to high dose requirements, inter-individual variability, and potential for drug-drug interactions. Therefore, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.
Physicochemical Properties of 7-Oxoganoderic Acid Z
Before delving into experimental designs, a foundational understanding of the physicochemical properties of 7-Oxoganoderic acid Z is essential, as these characteristics will inherently influence its biological fate.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₄ | [2] |
| Molecular Weight | 470.7 g/mol | [2] |
| XLogP3-AA (Predicted Lipophilicity) | 6.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
The high molecular weight and lipophilicity (high XLogP) of 7-Oxoganoderic acid Z suggest that its absorption may be limited by poor aqueous solubility. These properties make it a prime candidate for thorough bioavailability assessment.
In Vitro Bioavailability Assessment: A Predictive Approach
In vitro models offer a rapid and cost-effective means to predict the oral absorption and metabolic stability of a compound, providing crucial data for early-stage drug development and guiding the design of subsequent in vivo studies.
Intestinal Permeability: The Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model of the human intestinal epithelium.[3][4] When cultured on semi-permeable supports, these cells differentiate into a monolayer with tight junctions and express key transporter proteins, mimicking the barrier function of the small intestine.[4][5]
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
-
Cell Culture: Culture Caco-2 cells at 37°C in a humidified atmosphere of 5% CO₂.[5] Passage the cells when they reach 80-90% confluency to maintain them in the exponential growth phase.[5]
-
Seeding on Transwell Inserts: Seed Caco-2 cells at an appropriate density onto semi-permeable Transwell inserts (e.g., 24-well format).
-
Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Replace the culture medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω·cm² is generally considered acceptable.[6]
-
Transport Experiment:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
-
To assess apical to basolateral (A-B) transport (absorption), add 7-Oxoganoderic acid Z (e.g., at 10 µM) to the apical side and fresh transport buffer to the basolateral side.[7]
-
To assess basolateral to apical (B-A) transport (efflux), add the compound to the basolateral side and fresh buffer to the apical side.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).[7]
-
At the end of the incubation, collect samples from the receiver compartment for analysis.
-
-
Quantification: Analyze the concentration of 7-Oxoganoderic acid Z in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the drug in the donor compartment
-
Metabolic Stability: The Liver Microsome Assay
First-pass metabolism in the liver can significantly reduce the oral bioavailability of a drug. The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[8]
Caption: Workflow for determining metabolic stability using a liver microsomal assay.
-
Preparation:
-
Prepare a stock solution of 7-Oxoganoderic acid Z in a suitable solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (e.g., human or rat) on ice.[9]
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (final protein concentration typically 0.5 mg/mL).[8][10]
-
-
Reaction:
-
Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the cofactor NADPH.[8]
-
Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[8]
-
Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[8]
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of 7-Oxoganoderic acid Z at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) as: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
In Vivo Bioavailability Assessment: The Definitive Measure
While in vitro assays are predictive, in vivo studies in animal models are essential to determine the actual bioavailability of a compound in a complex biological system. These studies provide key pharmacokinetic parameters that are crucial for dose selection in further non-clinical and clinical studies.
Pharmacokinetic Study in Rodents
Rats are a commonly used animal model for initial pharmacokinetic studies due to their well-characterized physiology and ease of handling.
Caption: Workflow for an in vivo pharmacokinetic study to determine absolute oral bioavailability.
-
Animal Model: Use healthy adult male Sprague-Dawley or Wistar rats. Acclimatize the animals to the laboratory conditions before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of 7-Oxoganoderic acid Z (e.g., 1-2 mg/kg) intravenously via the tail vein. This group serves as the 100% bioavailability reference.
-
Oral (PO) Group: Administer a single oral dose of 7-Oxoganoderic acid Z (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 7-Oxoganoderic acid Z in rat plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both the IV and PO groups.
-
Use pharmacokinetic software to calculate the following parameters:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Maximum Concentration (Cmax): The highest observed plasma concentration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Comparison of In Vitro and In Vivo Bioavailability Assessment
| Feature | In Vitro Models (Caco-2, Microsomes) | In Vivo Models (Rodent PK) |
| Biological Complexity | Low (isolated cells or subcellular fractions) | High (whole organism with complex physiological interactions) |
| Throughput | High | Low |
| Cost | Low | High |
| Ethical Considerations | Minimal | Significant (requires animal use) |
| Data Output | Predictive parameters (Papp, Clint) | Definitive pharmacokinetic parameters (AUC, Cmax, F%) |
| Predictive Power | Good for ranking and screening | Gold standard for determining bioavailability |
| Limitations | May lack certain transporters or metabolic pathways; does not account for formulation effects or gut motility. | Interspecies differences may not always translate to humans. |
Synthesizing the Data: An Integrated Approach
The true power in bioavailability assessment lies in the integration of in vitro and in vivo data. For 7-Oxoganoderic acid Z, the investigation should follow a logical progression:
-
In Vitro Screening: Begin with Caco-2 permeability and liver microsomal stability assays. If the Caco-2 assay shows low permeability (low Papp value) and a high efflux ratio, this suggests that absorption may be limited by both passive diffusion and active efflux. If the microsomal assay shows rapid degradation (short t½, high Clint), significant first-pass metabolism is likely.
-
Informed In Vivo Study Design: The results from the in vitro assays can inform the design of the in vivo study. For example, if high efflux is predicted, a co-administration study with a known efflux pump inhibitor could be considered to investigate the mechanism of poor absorption.
-
Correlation and Interpretation: Compare the in vivo bioavailability with the in vitro predictions. If the in vivo bioavailability is low, the in vitro data can help to elucidate the underlying cause (e.g., poor absorption, high first-pass metabolism, or both).
By employing this integrated approach, researchers can build a comprehensive understanding of the bioavailability of 7-Oxoganoderic acid Z, enabling informed decisions for its future development as a potential therapeutic agent.
References
-
Kamisha, E., et al. (2022). In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats. Pharmaceuticals, 15(3), 321. [Link]
-
PubChem. 7-Oxo-ganoderic acid Z. National Center for Biotechnology Information. [Link]
-
European Commission. (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111-2119. [Link]
-
Siedlecka, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2539. [Link]
-
Cyprotex. Microsomal Stability. Evotec. [Link]
-
Wang, Y., et al. (2023). Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs. Frontiers in Pharmacology, 14, 1283621. [Link]
-
Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]
-
Anonymous. Caco2 assay protocol. [Source not further identified]. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Oxo-ganoderic acid Z | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. enamine.net [enamine.net]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. info.mercell.com [info.mercell.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
